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N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine Documentation Hub

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  • Product: N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine
  • CAS: 93841-29-3

Core Science & Biosynthesis

Foundational

N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine chemical structure and molecular weight

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine, a heterocyclic compound with potential applications...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine, a heterocyclic compound with potential applications in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just technical data, but also to provide insights into its synthesis and potential utility, grounded in established chemical principles.

Molecular Structure and Properties

N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine is an unsymmetrical formamidine derivative featuring a substituted pyridine ring. The core of the molecule consists of a central carbon atom double-bonded to one nitrogen and single-bonded to another, a characteristic feature of the formamidine group. One nitrogen atom is part of a dimethylamino moiety, while the other is attached to the 3-position of a 2,4,6-trimethyl-substituted pyridine ring.

The presence of the pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, imparts specific electronic and steric properties to the molecule. The three methyl groups on the pyridine ring further influence its reactivity and solubility.

Chemical Structure

Synthesis_Workflow Reactant1 3-amino-2,4,6-trimethylpyridine Process Condensation Reaction (e.g., Reflux in Toluene) Reactant1->Process Reactant2 Dimethylformamide dimethyl acetal (DMF-DMA) Reactant2->Process Product N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine Process->Product Byproduct Methanol (2 eq.) Process->Byproduct

Exploratory

The Strategic Application of N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine in Regiocontrolled Pyridine Functionalization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of the mechanism of action and synthetic utility of N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridy...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action and synthetic utility of N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine. Contrary to functioning as a direct catalyst or reagent in a classical sense, this molecule's primary and highly strategic role in modern organic synthesis is as a potent and removable directing group for the regioselective functionalization of the pyridine nucleus. Specifically, it facilitates directed ortho-lithiation, enabling the precise introduction of a wide array of electrophiles at the otherwise challenging to access C-4 position of a polysubstituted pyridine ring. This guide will elucidate the underlying principles of this mechanism, provide detailed experimental protocols, and showcase the versatility of this methodology in the synthesis of complex, functionalized pyridine derivatives, which are key scaffolds in pharmaceutical and materials science.

Introduction: The Challenge of Pyridine Functionalization

The pyridine ring is a ubiquitous structural motif in a vast number of pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties and ability to act as a ligand and hydrogen bond acceptor make it a privileged scaffold in drug design. However, the inherent electron-deficient nature of the pyridine ring deactivates it towards electrophilic aromatic substitution, and reactions often proceed with a lack of regiocontrol, yielding complex mixtures of isomers. Consequently, the development of methodologies for the precise and predictable functionalization of the pyridine nucleus is a paramount objective in synthetic organic chemistry.

Directed ortho-metalation (DoM) has emerged as a powerful strategy to overcome these challenges.[1] This technique utilizes a directing metalation group (DMG) that coordinates to an organolithium base, positioning it to deprotonate a specific ortho C-H bond. This generates a stabilized organolithium intermediate that can then react with a variety of electrophiles, leading to the regioselective formation of a new C-C or C-heteroatom bond.

This guide focuses on the application of the N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine moiety as a highly effective DMG for the functionalization of the 3-aminopyridine scaffold. The strategic placement of the formamidine group and the trimethyl substitution pattern on the pyridine ring provides a robust platform for achieving exceptional regioselectivity in the synthesis of 3,4-disubstituted pyridines.

Synthesis of N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine

The title compound is readily prepared from the corresponding 3-amino-2,4,6-trimethylpyridine. The most common and efficient method involves the reaction of the aminopyridine with dimethylformamide dimethyl acetal (DMF-DMA).[2]

Experimental Protocol: Synthesis of N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine
  • To a solution of 3-amino-2,4,6-trimethylpyridine (1.0 eq) in a suitable aprotic solvent (e.g., toluene, THF) is added dimethylformamide dimethyl acetal (1.1 - 1.5 eq).

  • The reaction mixture is heated to reflux and stirred for a period of 2-12 hours, during which time methanol is distilled off.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to afford N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine as a stable solid.

Reactant/ReagentMolar RatioPurpose
3-amino-2,4,6-trimethylpyridine1.0Starting material
Dimethylformamide dimethyl acetal1.1 - 1.5Formylating agent
Toluene or THF-Solvent

Mechanism of Action: A Directing Group for ortho-Lithiation

The core function of N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine in organic synthesis is to act as a powerful directing group for the deprotonation of the C-4 position of the pyridine ring. The mechanism proceeds through the following key steps:

  • Coordination: The formamidine group, specifically the imine nitrogen, acts as a Lewis base and coordinates to the lithium atom of an organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi).[1] This brings the organolithium into close proximity to the C-4 proton.

  • Deprotonation: The strong alkyl base then abstracts the now proximal and kinetically favored proton at the C-4 position, forming a thermodynamically stable 4-lithiopyridine intermediate. The methyl groups at the C-2 and C-6 positions sterically hinder deprotonation at C-5, thus enhancing the regioselectivity of the lithiation at C-4.

  • Electrophilic Quench: The resulting 4-lithiopyridine species is a potent nucleophile and can react with a wide range of electrophiles to introduce a new functional group at the C-4 position.

G cluster_0 Step 1: Coordination cluster_1 Step 2: Deprotonation cluster_2 Step 3: Electrophilic Quench Py_Formamidine N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine Coordination_Complex Coordinated Intermediate Py_Formamidine->Coordination_Complex Coordination Coordination_Complex_deprot Coordinated Intermediate nBuLi n-BuLi nBuLi->Coordination_Complex Lithiated_Pyridine 4-Lithio-3-(formamidinyl)pyridine Coordination_Complex_deprot->Lithiated_Pyridine Deprotonation Butane Butane Coordination_Complex_deprot->Butane Lithiated_Pyridine_quench 4-Lithio-3-(formamidinyl)pyridine Functionalized_Pyridine 4-Substituted-3-(formamidinyl)pyridine Lithiated_Pyridine_quench->Functionalized_Pyridine Nucleophilic Attack Electrophile Electrophile (E+) Electrophile->Functionalized_Pyridine

Figure 1: General mechanism of directed ortho-lithiation using the formamidine directing group.

Experimental Protocol: Directed ortho-Lithiation and Electrophilic Quench
  • A solution of N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • An organolithium reagent, typically n-butyllithium or sec-butyllithium (1.1 - 1.2 eq), is added dropwise to the solution. The reaction mixture is stirred at -78 °C for 1-2 hours to ensure complete lithiation. The formation of the lithiated species is often indicated by a color change.

  • The desired electrophile (1.2 - 1.5 eq) is then added to the reaction mixture at -78 °C.

  • The reaction is allowed to slowly warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride or water.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the 4-substituted-3-(formamidinyl)pyridine derivative.

Reagent/ConditionParameterRationale
SolventAnhydrous THFAprotic and polar, solubilizes reagents and stabilizes the organolithium intermediate.
Temperature-78 °CPrevents side reactions such as nucleophilic addition of the organolithium to the pyridine ring and decomposition of the lithiated intermediate.[3]
Organolithium Basen-BuLi or sec-BuLiStrong bases capable of deprotonating the pyridine ring. sec-BuLi is more reactive and can be advantageous for less acidic protons.
ElectrophilesVariousSee Table 2 for examples.

Table 2: Common Electrophiles for Quenching the Lithiated Pyridine Intermediate

ElectrophileFunctional Group Introduced
Alkyl halides (e.g., CH₃I, CH₃CH₂Br)Alkyl
Aldehydes and KetonesHydroxyalkyl
Carbon dioxide (CO₂)Carboxylic acid
N,N-Dimethylformamide (DMF)Aldehyde
Disulfides (e.g., (CH₃S)₂)Thioether
Iodine (I₂)Iodo
Chlorotrimethylsilane (TMSCl)Trimethylsilyl

Deprotection of the Formamidine Group

A key advantage of the formamidine directing group is its facile removal under mild conditions to unveil the free amino group, which can then be used for further synthetic transformations. The deprotection is typically achieved by acidic hydrolysis.[4]

Experimental Protocol: Acidic Hydrolysis of the Formamidine Group
  • The 4-substituted-3-(formamidinyl)pyridine derivative is dissolved in a suitable solvent such as methanol or a mixture of THF and water.

  • An aqueous solution of a mild acid, such as acetic acid or dilute hydrochloric acid, is added to the solution.

  • The reaction mixture is stirred at room temperature or gently heated (e.g., 40-60 °C) until the deprotection is complete (monitored by TLC or LC-MS).

  • The reaction mixture is neutralized with a base (e.g., saturated sodium bicarbonate solution).

  • The product is extracted with an organic solvent.

  • The combined organic extracts are dried, filtered, and concentrated.

  • The crude 3-amino-4-substituted pyridine can be purified by column chromatography or recrystallization.

G Functionalized_Pyridine 4-Substituted-3-(formamidinyl)pyridine Acid_Hydrolysis Acidic Hydrolysis (e.g., aq. HCl, aq. AcOH) Functionalized_Pyridine->Acid_Hydrolysis Deprotected_Pyridine 3-Amino-4-substituted Pyridine Acid_Hydrolysis->Deprotected_Pyridine

Figure 2: Deprotection of the formamidine directing group.

Conclusion and Future Outlook

N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine serves as a powerful and versatile tool in the synthetic chemist's arsenal for the regiocontrolled functionalization of the pyridine nucleus. Its mechanism of action, rooted in the principles of directed ortho-metalation, allows for the precise introduction of a diverse range of functional groups at the C-4 position of a 3-aminopyridine scaffold. The strategic incorporation of methyl groups enhances the regioselectivity of the lithiation process, and the facile removal of the formamidine directing group adds to its synthetic utility.

This methodology provides a reliable and efficient pathway to novel, highly substituted pyridine derivatives that are of significant interest to the pharmaceutical and materials science industries. Future research in this area may focus on expanding the scope of compatible electrophiles, developing milder deprotection conditions, and applying this strategy to the synthesis of complex natural products and novel drug candidates. The principles outlined in this guide provide a solid foundation for researchers and scientists to leverage the unique reactivity of this formamidine derivative in their own synthetic endeavors.

References

  • Queguiner, G., et al. (1997). The Directed Lithiation of Pyridines. In Advances in Heterocyclic Chemistry (Vol. 68, pp. 1-123). Academic Press.
  • Snieckus, V. (1990). Directed ortho metalation. Toluene-d8- and THF-d8-soluble ortho-lithiated benzamides. Chemical Reviews, 90(6), 879-933.
  • Turner, J. A. (1983). Regiospecific Electrophilic Substitution of Aminopyridines: Ortho Lithiation of 2-, 3-, and 4-(Pivaloylamino)pyridines. The Journal of Organic Chemistry, 48(19), 3401-3408.
  • Meyers, A. I., & Williams, B. E. (1978). An efficient asymmetric synthesis of enantiomerically pure 2-alkylpyridines. Tetrahedron Letters, 19(25), 223-226.
  • Abu-Shanab, F. A., et al. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. International Journal of Organic Chemistry, 1(4), 207-214.
  • Clayden, J., & Yasin, S. A. (2002). Path-finding in the reactions of organolithiums with pyridines: a new mechanism for pyridine addition. New Journal of Chemistry, 26(2), 191-192.
  • Gungor, T., Marsais, F., & Queguiner, G. (1982). Directed lithiation of 3-substituted pyridines with lithium diisopropylamide. Journal of Organometallic Chemistry, 215(2), 139-150.
  • Comins, D. L., & Brown, J. D. (1984). Directed lithiation of 3-alkoxypyridines. The Journal of Organic Chemistry, 49(6), 1078-1083.
  • Whisler, M. C., MacNeil, S., Snieckus, V., & Beak, P. (2004). Beyond thermodynamic acidity: A perspective on the complex-induced proximity effect (CIPE) in deprotonation reactions.
  • Smout, V., et al. (2013). Removal of the pyridine directing group from α-substituted N-(pyridin-2-yl)piperidines obtained via directed Ru-catalyzed sp3 C-H functionalization. The Journal of Organic Chemistry, 78(19), 9803-9814.
  • Knochel, P., & Singer, R. D. (1993). Preparation and reactions of polyfunctional organozinc reagents in organic synthesis. Chemical Reviews, 93(6), 2117-2188.
  • Ohno, H., et al. (2004). A general and efficient synthesis of 2,3,4-trisubstituted pyridines. The Journal of Organic Chemistry, 69(3), 969-972.
  • Katritzky, A. R., & Fan, W. Q. (1992). A new route to 3-substituted pyridines. The Journal of Organic Chemistry, 57(1), 195-197.
  • Mongin, F., & Queguiner, G. (2001). Advances in the directed metalation of azines and diazines. Tetrahedron, 57(19), 4059-4090.
  • Schlosser, M. (2005). Organometallics in synthesis: A manual. John Wiley & Sons.
  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.

Sources

Foundational

Thermodynamic and Kinetic Stability of N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine at Room Temperature

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary & Structural Dynamics N,N-Dimethyl-N'-(2,4,6-trimethyl-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary & Structural Dynamics

N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine (CAS: 93841-29-3) is a highly specialized, sterically hindered formamidine intermediate utilized in advanced organic synthesis and active pharmaceutical ingredient (API) development . Understanding its stability at room temperature (20–25°C) is critical for formulation, storage, and downstream processing.

Unlike simple aliphatic amidines, this molecule exhibits a fascinating dichotomy: it is thermodynamically susceptible to hydrolysis in aqueous environments, yet it demonstrates extraordinary kinetic stability at room temperature. As application scientists, we must analyze the causality behind this behavior. The stability is dictated by two competing structural features:

  • Resonance Delocalization (Thermodynamic Grounding): The lone pair on the dimethylamino group heavily delocalizes into the imine π -system, creating a partial double bond across the N-C-N triad.

  • Steric Shielding (Kinetic Barrier): The 2,4,6-trimethyl substitution on the pyridine ring places two bulky methyl groups directly ortho to the formamidine linkage. This steric bulk acts as a physical shield, drastically increasing the activation energy ( ΔG‡ ) required for nucleophiles (like water or hydroxide) to attack the electrophilic formamidine carbon.

Stability A 2,4,6-Trimethyl-3-pyridyl (Steric Shielding) C Formamidine Carbon (Electrophilic Center) A->C Ortho-methyls prevent attack D Kinetic Stability (Blocks Nucleophiles) A->D B N,N-Dimethyl Group (Resonance Donor) B->C Lone pair delocalization E Thermodynamic Stability (Delocalized Ground State) B->E

Fig 1. Structural features dictating the kinetic and thermodynamic stability of the compound.

Mechanistic Pathways of Degradation

To predict the shelf-life of this compound, we must examine its primary degradation pathway: hydrolysis. Formamidines generally resist neutral water but degrade under strongly acidic or basic conditions .

Base-Catalyzed Hydrolysis

Under alkaline conditions, hydroxide ions attempt a nucleophilic attack on the formamidine carbon. This forms a high-energy, tetrahedral hemi-orthoamide intermediate. For degradation to proceed, this intermediate must collapse by expelling a leaving group. Because the dimethylamine anion is a exceptionally poor leaving group (high pKa), the system preferentially expels the aryl amine, yielding 2,4,6-trimethylpyridin-3-amine and N,N-dimethylformamide (DMF) .

At room temperature, the ortho-methyl groups of the pyridine ring sterically hinder the initial hydroxide attack, effectively stalling the reaction at the starting materials.

Acid-Catalyzed Hydrolysis

In acidic media, the imine nitrogen is protonated, increasing the electrophilicity of the carbon. However, the pyridine nitrogen (pKa ~6.0) is also protonated. This creates a localized positive charge that electrostatically repels incoming hydronium ions ( H3​O+ ), adding a secondary electronic barrier to the existing steric barrier.

HydrolysisPathway Formamidine Intact Formamidine (Stable at 25°C) Tetrahedral Tetrahedral Intermediate (High Activation Energy) Formamidine->Tetrahedral OH- Attack (Rate Limiting) Tetrahedral->Formamidine Expulsion of OH- Products 2,4,6-Trimethylpyridin-3-amine + N,N-Dimethylformamide Tetrahedral->Products C-N Bond Cleavage

Fig 2. Hydrolysis pathway demonstrating the high-energy tetrahedral intermediate barrier.

Quantitative Stability Data

Based on thermodynamic principles and comparative studies of sterically hindered N,N-dimethylformamidines , the following quantitative stability profile is established for aqueous environments.

ParameterEnvironmental ConditionEstimated Half-Life ( t1/2​ )Dominant Degradation Pathway
pH 4.0 25°C, Aqueous Buffer> 6 monthsAcid-catalyzed hydrolysis (Slowed by charge repulsion)
pH 7.0 25°C, Aqueous Buffer> 2 yearsNegligible (Kinetic trapping)
pH 10.0 25°C, Aqueous Buffer~ 14 - 30 daysBase-catalyzed hydrolysis
pH 7.0 60°C, Aqueous Buffer~ 5 - 7 daysAccelerated thermal hydrolysis

Note: In anhydrous organic solvents (e.g., DCM, Toluene), the compound is thermodynamically stable indefinitely at room temperature.

Self-Validating Experimental Protocols

Protocol 1: NMR-Based Thermodynamic Equilibrium Determination

Causality: 1 H-NMR allows for non-destructive, real-time monitoring. By utilizing an internal standard, we enforce a strict mass-balance check. If the parent compound disappears but the expected hydrolysis products do not appear in equimolar amounts, the validation fails, alerting the scientist to an unexpected side reaction.

Step-by-Step Methodology:

  • Sample Preparation: Weigh exactly 10.0 mg of N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine and dissolve it in 0.6 mL of deuterated phosphate buffer ( D2​O/CD3​OD , 50:50 v/v) adjusted to pD 7.0.

  • Internal Standard Addition: Add exactly 1.0 mg of 1,3,5-trimethoxybenzene. This compound is chemically inert under these conditions and provides a sharp, distinct singlet at ~6.1 ppm for quantitative integration.

  • Data Acquisition: Transfer to an NMR tube. Acquire 1 H-NMR spectra at 298 K (25°C) immediately (t=0), and then every 12 hours for 14 days.

  • Integration & Mass Balance (The Validation Step):

    • Track the formamidine C-H proton ( δ ~7.5 ppm) for the parent compound.

    • Track the formyl proton of the DMF degradant ( δ ~8.0 ppm).

    • Calculate the molar sum of the parent compound and DMF relative to the internal standard. The sum must remain within 98−102% of the initial concentration.

Protocol 2: Accelerated Stability Testing via HPLC-UV

Causality: Room temperature degradation of this sterically hindered compound is too slow for rapid formulation screening. We use Arrhenius kinetics at elevated temperatures to accurately extrapolate the room temperature half-life.

Step-by-Step Methodology:

  • Mobile Phase Setup: Prepare Mobile Phase A (Water + 0.1% TFA) and Mobile Phase B (Acetonitrile + 0.1% TFA). The TFA ensures the pyridine nitrogen remains protonated, preventing peak tailing on the C18 column.

  • Incubation: Prepare 1.0 mg/mL solutions of the formamidine in standard aqueous buffers at pH 2.0, 7.0, and 12.0. Divide each pH solution into three sealed amber vials.

  • Thermal Stress: Incubate one set of vials at 25°C, one at 40°C, and one at 60°C.

  • Sampling: Aliquot 10 µL at t = 0, 1, 3, 7, and 14 days. Quench the pH 2 and pH 12 samples with neutralizing buffer immediately upon sampling to halt degradation.

  • Data Processing (The Validation Step): Plot ln(kobs​) versus 1/T (Kelvin) for the 40°C and 60°C data. The plot must be strictly linear ( R2>0.99 ). Use the slope ( −Ea​/R ) to extrapolate the theoretical degradation rate at 25°C, and cross-reference this with the actual 25°C empirical data to validate the predictive model.

References

  • NextSDS Chemical Database. "N,N-dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine — Chemical Substance Information." NextSDS. URL: [Link]

  • Cegan, A., et al. "Relative Stability of Formamidine and Carbamate Groups in the Bifunctional Pesticide Formetanate Hydrochloride." Journal of Agricultural and Food Chemistry, ACS Publications. URL: [Link]

  • ResearchGate Archive. "Chemistry of N,N'-Dimethylformamidine. 2. Hydrolysis-Kinetically Controlled Formation of cis-N-Methylformamide." URL: [Link]

  • Harden, M.R., et al. "Modular Synthesis of Formamidines and their Formation of Stable Organogels." Royal Society of Chemistry (RSC). URL: [Link]

Exploratory

Strategic Procurement and Analytical Validation of N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine

In modern drug development and agrochemical synthesis, highly substituted pyridine derivatives serve as critical pharmacophores and structural scaffolds. Among these, N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidin...

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Author: BenchChem Technical Support Team. Date: April 2026

In modern drug development and agrochemical synthesis, highly substituted pyridine derivatives serve as critical pharmacophores and structural scaffolds. Among these, N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine (CAS: 93841-29-3) is a specialized intermediate. The formamidine moiety acts as a robust, lipophilic protecting group for the primary amine, preventing unwanted N-oxidation or electrophilic aromatic substitution during subsequent functionalization of the pyridine ring.

This technical guide provides researchers and procurement scientists with a comprehensive framework for sourcing, synthesizing, and analytically validating this specific compound, ensuring high-fidelity inputs for downstream Active Pharmaceutical Ingredient (API) synthesis.

Chemical Identity & Structural Profiling

Before initiating supplier outreach or in-house synthesis, establishing the exact chemical parameters is critical to avoid isomer confusion (e.g., misidentifying the position of the methyl groups on the pyridine ring). The molecular formula for this compound is C11H17N3[1].

Quantitative Chemical Properties
PropertyValue / Specification
Chemical Name N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine
CAS Registry Number 93841-29-3
Molecular Formula C11H17N3
Molecular Weight 191.27 g/mol
Monoisotopic Mass 191.1422 Da
Target Purity (Commercial) ≥ 96.0%[2]
Structural Features Sterically hindered pyridine core; dimethylformamidine protecting group

Supplier Search & Procurement Strategy

Navigating the specialty chemical market requires a strategic approach to verify supplier legitimacy and product quality. Because CAS 93841-29-3 is a niche intermediate, it is rarely stocked in bulk by frontline distributors and is typically synthesized on demand.

  • Database Navigation: Utilizing chemical intelligence platforms is the first step. Safety, compliance, and regulatory data for this compound can be tracked via NextSDS[3].

  • Supplier Evaluation: Major chemical aggregators index specific manufacturers capable of scaling this compound. For instance, LEAPChem is identified as a primary supplier through the Echemi database[4]. Additionally, Alfa Chemistry catalogs this compound with a standard guaranteed purity of 96%[2]. Guidechem also tracks global manufacturers, indexing the compound under various international nomenclatures[5].

Procurement Search CAS 93841-29-3 Search (NextSDS, Echemi) Supplier Supplier Evaluation (Alfa Chemistry, LEAPChem) Search->Supplier Procure Material Procurement (Target: >96% Purity) Supplier->Procure QC In-House Analytical QC (LC-MS, 1H/13C NMR) Procure->QC Approve Approved for API Synthesis QC->Approve Pass Reject Rejected / Recrystallization QC->Reject Fail

Fig 1: End-to-end procurement and self-validating analytical workflow.

Synthetic Methodology & Causality

If commercial lead times are prohibitive, the compound can be synthesized in-house. The synthesis relies on the condensation of 2,4,6-trimethylpyridin-3-amine with N,N-Dimethylformamide dimethyl acetal (DMF-DMA).

Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating thermodynamic system.

  • Reactor Charging: Charge a dry, round-bottom flask with 2,4,6-trimethylpyridin-3-amine (1.0 eq) and dissolve in anhydrous toluene (0.5 M concentration).

    • Causality: Toluene is chosen because it forms an azeotrope with methanol, allowing for the continuous removal of the reaction byproduct.

  • Reagent Addition: Add DMF-DMA (1.5 eq) dropwise at room temperature under an inert nitrogen atmosphere.

  • Thermodynamic Driving: Equip the flask with a Dean-Stark trap or a short-path distillation head. Heat the reaction to 85–90 °C.

    • Causality: The 2,4,6-trimethyl substitution creates severe steric hindrance around the C3-amine. Heating drives the endothermic condensation, while distilling off the methanol byproduct leverages Le Chatelier's principle to push the equilibrium entirely to the product side.

  • Self-Validation Check: Monitor the distillation head temperature. Once the temperature stabilizes at the boiling point of pure toluene (110 °C) and methanol ceases to collect, the reaction has reached maximum conversion.

  • Isolation: Concentrate the mixture under reduced pressure. The resulting crude oil can be purified via vacuum distillation or recrystallized from cold hexanes to achieve >96% purity.

Synthesis R1 2,4,6-Trimethylpyridin-3-amine Cond Condensation (80°C, Toluene) R1->Cond R2 DMF-DMA (Reagent) R2->Cond Prod N,N-Dimethyl-N'-(2,4,6-trimethyl -3-pyridyl)formamidine Cond->Prod Main Pathway Byprod Methanol (Distilled off) Cond->Byprod Byproduct

Fig 2: Thermodynamic condensation pathway for formamidine synthesis.

Analytical Validation Protocol (Quality Control)

Whether procured from a supplier like LEAPChem[4] or synthesized internally, the material must undergo rigorous Quality Control (QC) before introduction into an API workflow. Formamidines are susceptible to hydrolysis under highly acidic conditions, dictating specific analytical choices.

Step-by-Step QC Methodology
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Acetonitrile. Do not use unbuffered water or acidic methanol, as this can trigger premature hydrolysis of the formamidine back to the primary amine.

  • LC-MS Analysis (Positive Ion Mode):

    • Method: Use a C18 column with a mildly basic mobile phase (e.g., 10 mM ammonium bicarbonate in water / acetonitrile).

    • Causality: The basic mobile phase prevents on-column degradation. Both the pyridine nitrogen and the formamidine nitrogen are highly basic; running in positive electrospray ionization (ESI+) ensures robust protonation.

    • Acceptance Criteria: The chromatogram must show a single major peak (>96% Area) at 254 nm. The mass spectrum must yield an exact [M+H]+ peak at m/z 192.15 .

  • Nuclear Magnetic Resonance (1H NMR):

    • Method: Dissolve 15 mg in CDCl3.

    • Self-Validating Check: Look for a distinct singlet at ~7.4 - 7.6 ppm . This corresponds to the unique CH proton of the formamidine group. Integrate this peak against the nine protons of the three methyl groups on the pyridine ring (typically between 2.1 and 2.5 ppm). The integration ratio must be exactly 1:9. If the ratio is lower, it indicates incomplete reaction or partial hydrolysis, triggering an automatic rejection of the batch.

References

  • NextSDS. "N,N-dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine — Chemical Substance Information." NextSDS.com. Available at:[Link]

Sources

Foundational

An In-depth Technical Guide to N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine Ligands: Electronic and Steric Properties for Advanced Applications

For Researchers, Scientists, and Drug Development Professionals Introduction: A Privileged Scaffold in Modern Chemistry The N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine ligand represents a class of highly tunab...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Modern Chemistry

The N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine ligand represents a class of highly tunable molecules that are gaining significant traction in coordination chemistry, catalysis, and materials science.[1] This guide provides a comprehensive overview of the electronic and steric properties of this specific formamidine ligand, offering insights into its synthesis, characterization, and potential applications. The unique architecture, combining a sterically demanding and electron-rich 2,4,6-trimethyl-3-pyridyl (collidyl) moiety with the versatile N,N-dimethylformamidine unit, imparts a distinct set of properties that are highly desirable for the stabilization of metal centers and the promotion of challenging chemical transformations.[1][2]

Formamidine ligands, in general, are known for their ability to act as strong σ-donors and their capacity for charge delocalization across the N-C-N fragment.[3] The incorporation of a pyridyl ring introduces an additional coordination site, enabling bidentate chelation to a metal center.[1] The specific substitution pattern on the pyridyl ring, with three methyl groups, significantly influences both the electronic and steric landscape of the ligand, a central theme that will be explored in this guide.

Synthesis and Characterization

The synthesis of N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine can be achieved through a condensation reaction between 3-amino-2,4,6-trimethylpyridine and dimethylformamide dimethyl acetal (DMF-DMA). This method is a common and efficient route for the preparation of N,N-dimethylformamidine derivatives.[4]

Experimental Protocol: Synthesis of N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine
  • To a solution of 3-amino-2,4,6-trimethylpyridine (1.0 eq) in anhydrous toluene (10 mL/mmol), add dimethylformamide dimethyl acetal (1.2 eq).

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress by thin-layer chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired product as a solid.

Expected Spectroscopic Characterization
Technique Expected Observations
¹H NMR Resonances for the N(CH₃)₂ protons (around 3.0-3.2 ppm), the formamidine C-H proton (around 8.0-8.3 ppm), the pyridyl aromatic proton (a singlet), and three distinct singlets for the methyl groups on the pyridyl ring.
¹³C NMR Signals corresponding to the N(CH₃)₂ carbons, the formamidine carbon (in the range of 150-160 ppm), and the carbons of the trimethylpyridyl ring.
IR (ATR) A characteristic C=N stretching vibration for the formamidine group in the region of 1640-1670 cm⁻¹.
Mass Spec (HRMS) The calculated molecular weight for C₁₁H₁₇N₃ is 191.1422 g/mol . The [M+H]⁺ ion would be expected in high-resolution mass spectrometry.[5]

Electronic Properties: An Electron-Rich Ligand System

The electronic nature of N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine is dictated by the interplay of the electron-donating N,N-dimethylamino group and the substituted pyridyl ring.

The N,N-dimethylformamidine moiety is a potent σ-donor. The lone pairs on both nitrogen atoms can participate in donation to a metal center, with the imino nitrogen being the primary site of coordination in a monodentate fashion.[3] The presence of the electron-donating dimethylamino group enhances the overall electron density of the formamidine unit.

The 2,4,6-trimethyl-3-pyridyl group is also an electron-rich aromatic system. The three methyl groups, being electron-donating through inductive effects, increase the basicity of the pyridyl nitrogen compared to unsubstituted pyridine.[6] This enhanced basicity makes the pyridyl nitrogen a strong coordination site. When chelated to a metal center, this ligand is expected to be a strong overall electron donor, capable of stabilizing metals in various oxidation states.

The electronic properties can be further understood through the concept of pKa. While the specific pKa of the conjugate acid of this ligand is not reported, related N'-pyridylformamidines have been studied, indicating that the initial site of protonation is the imino nitrogen of the formamidine group.[7] This highlights the high basicity of this site.

Steric Properties: A Bulky and Conformationally Influential Ligand

The steric environment created by N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine is one of its most defining features. The steric bulk arises primarily from the 2,4,6-trimethyl-substituted pyridyl ring.

The methyl groups at the 2- and 6-positions of the pyridyl ring are particularly significant. They flank the pyridyl nitrogen donor atom, creating a sterically hindered pocket around the coordination site. This steric hindrance can have several important consequences in coordination chemistry:

  • Control of Coordination Number: The bulkiness of the ligand can prevent the coordination of multiple ligands to a metal center, favoring the formation of complexes with lower coordination numbers.[8]

  • Influence on Geometry: The steric demands of the ligand can enforce specific geometries on the resulting metal complexes. For instance, it may favor distorted geometries over ideal ones.

  • Kinetic Stabilization: The steric shielding provided by the methyl groups can protect the metal center from unwanted reactions, leading to kinetically stabilized complexes.[9]

A useful metric for quantifying the steric bulk of a ligand is the Tolman cone angle. While this is typically used for phosphine ligands, a similar concept can be applied here. Based on crystallographic data of related N-(2,4,6-trimethylphenyl)formamide, a significant dihedral angle is observed between the formamide moiety and the aryl ring due to the bulky methyl substituents.[2][10] A similar twisted conformation can be expected for the title ligand, which would further contribute to its steric profile.

The steric influence of the 2,4,6-trimethylphenyl (mesityl) group, a close analogue to the 2,4,6-trimethylpyridyl group, has been quantified in the context of N-heterocyclic carbene (NHC) ligands. The IMes [1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene] ligand is known for its significant steric demand.[11] By analogy, the 2,4,6-trimethyl-3-pyridyl group in the title formamidine ligand is expected to exert a substantial steric influence on the coordination sphere of a metal.

Predicted Coordination Chemistry and Potential Applications

The combination of strong electron-donating properties and significant steric bulk makes N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine an attractive ligand for a variety of applications, particularly in catalysis.

Coordination Modes

This ligand is expected to primarily act as a bidentate N,N'-chelating ligand, coordinating to a metal center through the pyridyl nitrogen and the imino nitrogen of the formamidine group.[1] This mode of coordination forms a stable six-membered chelate ring.

Figure 1: Structure of the ligand.

G cluster_reaction Synthetic Route amine 3-Amino-2,4,6-trimethylpyridine product N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine amine->product + DMF-DMA Toluene, Reflux dmf_dma DMF-DMA

Figure 2: Proposed synthetic route.

G cluster_coordination Bidentate Coordination M M N_pyridyl N M->N_pyridyl N_imino N M->N_imino ligand_backbone C-C-C-N-C

Figure 3: Bidentate coordination to a metal.

Potential Applications in Catalysis

The unique steric and electronic properties of this ligand make it a promising candidate for various catalytic applications:

  • Cross-Coupling Reactions: The strong σ-donating ability can stabilize low-valent metal centers (e.g., Pd(0), Ni(0)) that are active in cross-coupling reactions. The steric bulk could promote reductive elimination, the product-forming step in many catalytic cycles.

  • Polymerization: The defined steric environment around the metal center could lead to high selectivity in polymerization reactions, influencing the tacticity of the resulting polymer.

  • Small Molecule Activation: The electron-rich nature of the metal complexes could facilitate the activation of small molecules like CO₂, H₂, or N₂.

Conclusion

N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine is a ligand with a compelling combination of electronic and steric features. Its strong electron-donating character and significant steric bulk, primarily from the 2,4,6-trimethyl-substituted pyridyl moiety, make it a valuable tool for the design of novel metal complexes with tailored reactivity. While further experimental studies are needed to fully elucidate its properties and catalytic potential, the analogies drawn from related systems strongly suggest that this ligand holds considerable promise for advancing the fields of coordination chemistry and homogeneous catalysis. The detailed protocols and analyses presented in this guide provide a solid foundation for researchers to explore the rich chemistry of this versatile ligand.

References

  • Mhlongo, N. N., et al. (2021). Synthesis, Characterisation, and Coordination Behaviour of Novel Pyridyl-formamidine Based Mn(I), Cu(II), Zn(II), and Pd(II) Complexes. Polyhedron, 209, 115458. [Link]

  • Zhang, L., et al. (2008). Theoretical study on the hydrolysis mechanism of N,N-dimethyl-N'-(2-oxo-1, 2-dihydro-pyrimidinyl)formamidine: water-assisted mechanism and cluster-continuum model. Journal of Physical Organic Chemistry, 21(10-11), 936-945. [Link]

  • Díez-González, S., & Nolan, S. P. (2007). Stereoelectronic Effects Characterizing Nucleophilic Carbene Ligands Bound to the CpRuCl (Cp = η5-C5Me5) Moiety: A Structural and Thermochemical Investigation. Organometallics, 26(7), 1649-1655. [Link]

  • Newkome, G. R., & Patri, A. K. (2005). ChemInform Abstract: Coordination Chemistry of 2,4,6-Tri(pyridyl)-1,3,5-triazine Ligands. Chemical Reviews, 105(11), 4255-4302. [Link]

  • Landman, M., et al. (2011). N-(2,4,6-Trimethylphenyl)formamide. Acta Crystallographica Section E: Structure Reports Online, 67(1), o120. [Link]

  • Landman, M., et al. (2011). (PDF) N-(2,4,6-Trimethylphenyl)formamide. ResearchGate. [Link]

  • El-Gazzar, A. R. B. A., et al. (2017). (PDF) Crystal structure of N,N-dimethyl-N′-(2-methyl-4-oxo-5,6,7,8-tetrahydrobenzo[10][12]thieno[2,3-d]pyrimidin-3(4H)-yl)formimidamide, C14H18N4OS. ResearchGate. [Link]

  • NextSDS. (n.d.). N,N-dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine. Retrieved from [Link]

  • Gherasim, C., et al. (2022). FeII/III and MnII complexes based on 2,4,6-tris(2-pyridyl)-triazine: synthesis, structures, magnetic and biological properties. RSC Advances, 12(35), 22964-22977. [Link]

  • PrepChem. (n.d.). Synthesis of formamidine. Retrieved from [Link]

  • Abu-Shanab, F. A., et al. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. International Journal of Organic Chemistry, 1(4), 207-214. [Link]

  • PubChem. (n.d.). FORMAMIDINE, N,N-DIMETHYL-N'-(p-(DIMETHYLAMINO)PHENYL)-. Retrieved from [Link]

  • Wikipedia. (n.d.). Transition metal pyridine complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). Coordination sites in 2,4,6-tris(2-pyridyl)-1,3,5-triazine. Retrieved from [Link]

  • Halcrow, M. A. (2019). Heterometallic Coordination Polymer Gels Supported by 2,4,6-Tris(pyrazol-1-yl)-1,3,5-triazine. Inorganic Chemistry, 58(3), 1689-1698. [Link]

  • Wu, B., et al. (2009). N1,N2-Bis(6-methyl-2-pyridyl)formamidine. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1618. [Link]

  • NIST. (n.d.). Formamide, N,N-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Kumar, D., et al. (2018). Electronic versus steric effects of pyridinophane ligands on Pd(iii) complexes. Dalton Transactions, 47(1), 160-169. [Link]

  • Chen, X., et al. (2024). 1D Coordination Polymers Constructed from Pyridine-2,6-Dicarboxamide Ligands Showing Selective and Recyclable Adsorption toward Methanol Vapor. Crystal Growth & Design, 24(4), 1685-1692. [Link]

  • Wang, Y.-L., et al. (2007). N-(6-Methyl-2-pyridyl)formamide. Acta Crystallographica Section E: Structure Reports Online, 63(1), o222. [Link]

  • Pourayoubi, M., et al. (2008). Synthesis and Characterization of N,N-Dimethylamino- N',N"-diarylamino Phosphine Oxides. E-Journal of Chemistry, 5(3), 511-516. [Link]

  • Cunningham, I. D., et al. (1992). Chemistry of amidines. Part 1. Determination of the site of initial protonation in N′-pyridylformamidines. Journal of the Chemical Society, Perkin Transactions 2, (8), 1429-1433. [Link]

  • Zhang, X. A. (2013). Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands for Selective Metal Ion Binding and Sensing. International Journal of Molecular Sciences, 14(7), 14597-14616. [Link]

  • Prusti, B., et al. (2025). Three common synthetic approaches to 2,4,6-triarylpyrylium salt. ResearchGate. [Link]

  • Tiekink, E. R. T. (2021). On the Coordination Role of Pyridyl-Nitrogen in the Structural Chemistry of Pyridyl-Substituted Dithiocarbamate Ligands. Inorganics, 9(3), 23. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: The Pyridyl Group in Ligand Design for Selective Metal Ion Complexation and Sensing. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 2,4,6-trimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Kumar, P., & Nath, M. (2018). Pyridine: A Useful Ligand in Transition Metal Complexes. In Pyridine and Its Derivatives. IntechOpen. [Link]

Sources

Exploratory

Literature review on the discovery of N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine

An In-Depth Technical Guide to the Synthesis of N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine Abstract This technical guide provides a comprehensive overview of the plausible discovery and synthesis of N,N-Dimet...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine

Abstract

This technical guide provides a comprehensive overview of the plausible discovery and synthesis of N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine. While a singular, seminal publication detailing its initial discovery is not prominent in the literature, its molecular structure strongly points to a well-established and logical synthetic pathway: the reaction of 3-amino-2,4,6-trimethylpyridine with a Vilsmeier reagent. This document delineates the mechanistic underpinnings of this transformation, offers a detailed experimental protocol, and discusses the broader significance of the formamidine class of compounds in various scientific domains. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and potentially replicate the synthesis of this and related compounds.

Introduction and Significance

Formamidines are a class of organic compounds characterized by the N=CH-N functional group. This moiety is of significant interest due to its diverse applications, ranging from its role as a key pharmacophore in medicinal chemistry to its use in agrochemicals and as a versatile intermediate in organic synthesis.[1][2] The formamidine group can act as a bioisostere for ureas and amides, and its basic nature allows it to form salts and coordinate with metal centers.

The specific compound, N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine, incorporates a sterically hindered 2,4,6-trimethylpyridine (sym-collidine) nucleus. The substitution pattern on the pyridine ring is expected to influence the compound's chemical properties, such as basicity, rotational energy barriers, and potential biological activity. The formamidine functional group itself has a well-documented history in the development of pesticides, such as chlordimeform and amitraz, which function by targeting octopamine receptors in invertebrates.[3][4] This established biological activity underscores the potential for novel pyridyl formamidines in the discovery of new bioactive molecules.

The Core Synthetic Strategy: A Vilsmeier-Haack Approach

The most chemically sound and probable route to N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine is through the Vilsmeier-Haack reaction. This reaction is renowned for the formylation of electron-rich aromatic compounds but, more fundamentally, it involves the generation of a potent electrophilic species known as the Vilsmeier reagent .[5][6][7][8] This reagent, a chloroiminium salt, is not only reactive towards arenes but also towards other nucleophiles, including primary and secondary amines.

Recent studies have demonstrated that when certain substituted 3-aminopyridines are subjected to Vilsmeier-Haack conditions, the reaction terminates at the formation of the corresponding N,N-dimethylformamidine derivative, rather than proceeding to a cyclized product.[9] This provides strong evidence for the proposed synthetic pathway.

Mechanism Part I: Formation of the Vilsmeier Reagent

The first stage of the synthesis is the reaction between N,N-dimethylformamide (DMF) and a dehydrating agent, most commonly phosphorus oxychloride (POCl₃), to generate the electrophilic Vilsmeier reagent, N,N-dimethyl-chloromethyleneiminium salt.

The causality behind this step lies in the activation of the otherwise unreactive amide carbonyl of DMF. The lone pair of electrons on the oxygen atom of DMF acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This is followed by a cascade of electron movements, resulting in the elimination of a dichlorophosphate anion and the formation of the highly electrophilic chloroiminium cation.[7][8][10]

Vilsmeier reagent (chloroiminium ion) formation.
Mechanism Part II: Nucleophilic Attack and Formamidine Formation

Once formed, the Vilsmeier reagent serves as a powerful electrophile. The key precursor, 2,4,6-trimethyl-3-aminopyridine, possesses a nucleophilic primary amino group (-NH₂). This amino group attacks the electrophilic carbon of the chloroiminium ion. The subsequent loss of a proton and elimination of HCl yields the final, stable formamidine product.

The choice of an aminopyridine as the nucleophile is critical. The amino group is significantly more nucleophilic than the electron-rich pyridine ring itself, ensuring that the reaction occurs selectively at the desired position to form the C-N bond of the formamidine.

Reaction of the aminopyridine with the Vilsmeier reagent.

Experimental Protocol

This section provides a representative, self-validating protocol for the synthesis of N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine.

Disclaimer: This procedure should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Phosphorus oxychloride is highly corrosive and reacts violently with water.

Precursor Synthesis

The starting material, 2,4,6-trimethyl-3-aminopyridine, is not commercially abundant but can be synthesized from 2,4,6-trimethylpyridine (sym-collidine) via a two-step process involving nitration followed by reduction. This classic approach requires careful control of reaction conditions to manage regioselectivity and safety. Alternative modern approaches could involve directed ortho-metalation or cross-coupling strategies.

Formamidine Synthesis Protocol
  • Apparatus Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Ensure the system is completely dry by flame-drying under vacuum or oven-drying all glassware.

  • Reagent Preparation:

    • In the main flask, dissolve 2,4,6-trimethyl-3-aminopyridine (1.0 eq) in anhydrous dichloromethane (DCM) or chloroform (approx. 10 volumes).

    • Cool the solution to 0 °C using an ice-water bath.

  • Vilsmeier Reagent Formation (In Situ):

    • In a separate dry flask, prepare a solution of N,N-dimethylformamide (DMF, 1.2 eq) in the same anhydrous solvent.

    • Slowly add phosphorus oxychloride (POCl₃, 1.1 eq) to the DMF solution at 0 °C. Caution: This is an exothermic reaction. Add dropwise to maintain the temperature below 10 °C.

    • Allow the resulting mixture (the Vilsmeier reagent) to stir at 0 °C for 15-20 minutes.

  • Reaction:

    • Slowly add the prepared Vilsmeier reagent from the separate flask to the cooled solution of the aminopyridine via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting amine.

  • Workup and Isolation:

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or potassium carbonate until the evolution of gas ceases and the pH of the aqueous layer is >9.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer two more times with DCM.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, often an oil or a low-melting solid, can be purified by column chromatography on silica gel or alumina, or by vacuum distillation, depending on its physical properties.

Data Summary and Characterization

Reagent Table
ReagentRoleMolar Eq.MW ( g/mol )
2,4,6-trimethyl-3-aminopyridineNucleophile1.0136.20
Phosphorus Oxychloride (POCl₃)Activating Agent1.1153.33
N,N-Dimethylformamide (DMF)Formyl Source1.273.09
Dichloromethane (DCM)Solvent-84.93
Sat. NaHCO₃ (aq)Quench/BaseExcess84.01
Expected Characterization
  • ¹H NMR: Expect to see characteristic singlets for the two N-methyl groups on the formamidine (around 3.0-3.2 ppm), a singlet for the formyl proton (-N=CH-N-) (around 8.0-8.5 ppm), and singlets for the three methyl groups on the pyridine ring, along with a singlet for the remaining aromatic proton.

  • ¹³C NMR: The spectrum should show distinct signals for the formamidine carbon (C=N), the N-methyl carbons, and the carbons of the substituted pyridine ring.

  • IR Spectroscopy: A strong C=N stretching vibration is expected in the region of 1640-1680 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product (C₁₁H₁₇N₃, M.W. = 191.27) should be observed.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Formamidines Using 1,3-Dimethylurea.
  • Hollingworth, R. M. (1976). Chemistry, Biological Activity, and Uses of Formamidine Pesticides. Environmental Health Perspectives, 14, 57-69. [Link]

  • American Chemical Society. (n.d.). Synthesis of pesticidal formamidines for determination of activity against apiary mites. [Link]

  • Reneise. (2020, May 27). Formamidine Pesticides? Never heard of it…. Chats About Toxic Substances With Reneise. [Link]

  • Ivonin, S., Voloshchuk, V., Stepanova, D., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. [Link]

  • Ghosez, L., et al. (2003). First Practical Synthesis of Formamidine Ureas and Derivatives. Organic Letters, 5(8), 1265-1268. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]

  • Chaudhari, P., & Patil, P. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Ashenhurst, J. (n.d.). Vilsmeier-Haack Reaction. Master Organic Chemistry. [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the In Vitro Evaluation of N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine

Forward This document provides a comprehensive guide for the initial in vitro characterization of the novel formamidine derivative, N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine. It is important to note that, as...

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Author: BenchChem Technical Support Team. Date: April 2026

Forward

This document provides a comprehensive guide for the initial in vitro characterization of the novel formamidine derivative, N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine. It is important to note that, as of the date of this publication, specific biological data for this compound is not extensively available in the public domain. Therefore, the protocols and experimental designs outlined herein are based on established methodologies for the evaluation of related formamidine and formamidine urea compounds.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals to establish a foundational understanding of the cytotoxic and potential antioxidant-modulating properties of this compound.

The proposed experimental workflow follows a logical, tiered approach, beginning with broad cytotoxicity screening and progressing to more specific assays to probe the potential mechanism of action. This strategy is designed to be both resource-efficient and scientifically robust, providing a solid basis for further investigation.

Introduction to N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine and the Formamidine Class

N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine belongs to the formamidine class of chemical compounds. Formamidines are characterized by the N=CH-N functional group and have a diverse range of reported biological activities. Historically, they have been investigated as pesticides, with some exhibiting acaricidal and insecticidal properties.[5][6][7] The mode of action of many formamidine pesticides is not fully elucidated but is known to be complex, potentially involving direct lethality, behavioral effects, and chemosterilization.[5][6]

More recently, research has explored the potential of formamidine and related derivatives in a biomedical context.[1][2][3][4] Studies on a variety of formamidine and formamidine urea compounds have indicated that they are relatively non-toxic at lower concentrations, suggesting potential for their use in drug development.[1][2][3] However, some derivatives have been shown to influence cellular antioxidant capacity and promote the generation of reactive oxygen species (ROS).[1][2][3] Given this background, a primary focus of the initial in vitro evaluation of N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine should be to assess its general cytotoxicity and its impact on cellular redox status.

Proposed In Vitro Evaluation Workflow

The following workflow is a recommended starting point for the characterization of N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine.

In_Vitro_Evaluation_Workflow cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Mechanistic Exploration cluster_2 Phase 3: Target Identification (Exploratory) A Compound Preparation & Solubilization B Cytotoxicity Screening (e.g., MTT Assay) A->B Initial Screening C Cell Viability Confirmation (e.g., LDH Assay) B->C Validate Cytotoxicity D ROS Production Assay C->D If Non-toxic at reasonable conc. E Cellular Antioxidant Capacity Assay D->E Elucidate Redox Effects F Enzyme Inhibition Assays (e.g., Carbonic Anhydrase, Acetylcholinesterase) E->F If Redox Effects Observed G Receptor Binding Assays F->G Broader Target Screening

Caption: Proposed tiered workflow for the in vitro evaluation of N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine.

Experimental Protocols

Compound Preparation and Solubilization

Rationale: Proper solubilization of the test compound is critical for accurate and reproducible results in cell-based assays. The choice of solvent should be one that is compatible with the cell culture system and has minimal intrinsic toxicity. Dimethyl sulfoxide (DMSO) is a common choice, but its final concentration in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts.

Protocol:

  • Prepare a high-concentration stock solution of N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine (e.g., 10-50 mM) in a suitable solvent such as DMSO or ethanol.[8]

  • Gently warm and vortex the solution to ensure complete dissolution.

  • For cell-based assays, serially dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration remains constant across all treatment groups, including the vehicle control.

  • It is recommended to perform a solubility test in the final assay medium to check for precipitation at the highest concentration to be tested.

Phase 1: Cytotoxicity and Cell Viability Assays

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This assay is a widely used and robust method for initial cytotoxicity screening.[9]

Protocol:

  • Cell Seeding: Seed cells (e.g., Vero, COS-7, or a cell line relevant to the intended application) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: The following day, remove the medium and replace it with fresh medium containing various concentrations of N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle control and calculate the IC50 value (the concentration of the compound that inhibits cell proliferation by 50%).

Rationale: The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. It serves as a complementary method to the MTT assay to confirm that the observed effects are due to cell death and not just a reduction in metabolic activity.[9]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 15-30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).

Assay Principle Endpoint Typical Cell Lines
MTT Measures metabolic activity via mitochondrial reductase enzymes.Cell proliferation/viabilityVero, COS-7, MDCK-SIAT, HeLa
LDH Measures the release of lactate dehydrogenase from damaged cells.Cell membrane integrity/cytotoxicityAny adherent or suspension cell line
Phase 2: Mechanistic Exploration

Rationale: Some formamidine derivatives have been shown to modulate cellular redox status.[1][2][3] This assay will determine if N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine induces oxidative stress by measuring the intracellular accumulation of ROS.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with the compound as described for the cytotoxicity assays. It is advisable to use sub-lethal concentrations determined from the MTT/LDH assays.

  • Probe Loading: After the desired treatment duration, remove the medium and incubate the cells with a fluorescent ROS indicator dye, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), according to the manufacturer's protocol.

  • Fluorescence Measurement: After incubation with the probe, wash the cells with PBS and measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for DCF).

  • Data Analysis: Express the results as a fold change in fluorescence relative to the vehicle-treated control.

Potential Mechanisms and Further Exploratory Assays

The broad biological activity of the formamidine class suggests that N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine could interact with various biological targets.[5][6] Based on the known activities of related compounds, the following are proposed as exploratory avenues for further investigation:

  • Enzyme Inhibition: Some small molecules with similar structural motifs have been shown to inhibit enzymes such as carbonic anhydrase and acetylcholinesterase.[4] Standard commercially available kits can be used to screen for inhibitory activity against a panel of enzymes.

  • Receptor Binding: The structural features of the compound may allow it to interact with various cellular receptors. Radioligand binding assays or functional cell-based reporter assays could be employed to screen for activity against a panel of G-protein coupled receptors (GPCRs) or ion channels.

The selection of these more specific assays should be guided by the results of the initial cytotoxicity and ROS screens, as well as any available in silico predictions of target interactions.

Data Interpretation and Reporting

All quantitative data should be presented with clear statistical analysis. For IC50 values, a non-linear regression analysis of the dose-response curve is recommended. For assays with single-point measurements, statistical significance can be determined using appropriate tests such as a t-test or ANOVA.

It is crucial to report the specific cell lines used, incubation times, and the full concentration range of the compound tested. Any observed morphological changes in the cells upon treatment should also be documented, as this can provide valuable qualitative information.[10]

Conclusion

The in vitro testing strategy outlined in this document provides a robust framework for the initial characterization of N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine. By systematically evaluating its cytotoxicity, effects on cellular redox status, and exploring potential mechanisms of action, researchers can build a comprehensive biological profile of this novel compound, paving the way for further preclinical development.

References

  • Biological evaluation of amidine derivatives: In vitro cytotoxicity and cellular antioxidant capacity. PLOS One. [Link]

  • N,N-dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine - Chemical Substance Information. NextSDS. [Link]

  • (PDF) Biological evaluation of amidine derivatives: In vitro cytotoxicity and cellular antioxidant capacity. ResearchGate. [Link]

  • Biological evaluation of amidine derivatives: In vitro cytotoxicity and cellular antioxidant capacity. PLOS One. [Link]

  • Biological evaluation of amidine derivatives: In vitro cytotoxicity and cellular antioxidant capacity. UPCommons. [Link]

  • Biological evaluation of amidine derivatives: In vitro cytotoxicity and cellular antioxidant capacity. Scilit. [Link]

  • FORMAMIDINE, N,N-DIMETHYL-N'-(p-(DIMETHYLAMINO)PHENYL)-. PubChem. [Link]

  • Chemistry, biological activity, and uses of formamidine pesticides. PubMed. [Link]

  • Formamidine Pesticides. Semantic Scholar. [Link]

  • Chemistry, biological activity, and uses of formamidine pesticides. PMC - NIH. [Link]

  • N-(2,4,6-Trimethylphenyl)formamide. PMC - NIH. [Link]

  • N,N-Dimethyl- formamide. Miljøstyrelsen. [Link]

  • Synthesis and biological evaluation of new 2,4,6-trisubstituted pyrimidines and their N-alkyl derivatives. PubMed. [Link]

  • N,N-DIMETHYLFORMAMIDE. Ataman Kimya. [Link]

  • In Silico Identification and in Vitro Activity of Novel Natural Inhibitors of Trypanosoma brucei Glyceraldehyde-3-phosphate-dehydrogenase. MDPI. [Link]

  • (PDF) Crystal structure of N,N-dimethyl-N′-(2-methyl-4-oxo-5,6,7,8-tetrahydrobenzo[3][10]thieno[2,3-d]pyrimidin-3(4H)-yl)formimidamide, C14H18N4OS. ResearchGate. [Link]

  • Antimicrobial, Cytotoxic and Mutagenic Activity of Gemini QAS Derivatives of 1,4:3,6-Dianhydro-l-iditol. MDPI. [Link]

  • Piperidine derivatives as inhibitors of nicotinamide n-methyl transferase.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification and Recrystallization of N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine. It addresses common challenges encounter...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine. It addresses common challenges encountered during its purification, offering troubleshooting advice and validated protocols grounded in chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the handling and purification of the target formamidine.

Q1: What are the most common impurities I should expect after synthesizing N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine?

A1: Post-synthesis, the crude product typically contains a mixture of unreacted starting materials and potential side-products. The most common impurities include:

  • Unreacted 3-amino-2,4,6-collidine: The starting aminopyridine is often a primary contaminant if the reaction has not gone to completion.

  • Formylating Reagent Byproducts: Depending on the synthetic route, you may have residual triethyl orthoformate or byproducts from reagents like dimethylformamide dimethyl acetal (DMF-DMA).

  • Hydrolysis Products: Formamidines can be susceptible to hydrolysis, especially during aqueous workups or if exposed to moisture in the presence of acid or base[1]. This can cleave the formamidine C-N bond, leading to the formation of N-(2,4,6-trimethyl-3-pyridyl)formamide and dimethylamine [2].

  • Solvent Impurities: If N,N-Dimethylformamide (DMF) is used as a solvent, it can contain impurities like dimethylamine or formic acid, which can persist or cause side reactions[3][4].

Q2: How stable is this formamidine? What conditions should I avoid during purification?

A2: The formamidine functional group is generally stable under neutral, anhydrous conditions but can be labile under others. Key considerations are:

  • pH Sensitivity: Avoid strongly acidic or basic conditions, which can catalyze hydrolysis[1]. During workups, use mild bases like sodium bicarbonate for neutralization and ensure all apparatus is dry.

  • Chromatography Support: Standard silica gel is acidic and can cause degradation of sensitive compounds on the column. If you observe streaking or product loss during column chromatography, consider deactivating the silica gel with a base (e.g., triethylamine in the eluent) or using an alternative stationary phase like neutral alumina[5].

  • Temperature: While moderate heating is necessary for recrystallization, prolonged exposure to high temperatures can lead to decomposition. Use the minimum temperature required to dissolve the compound.

Q3: What are the best general-purpose solvents for recrystallizing this compound?

A3: Based on the polarity of related N,N-dimethylarylformamidines, a binary solvent system is typically most effective. The ideal approach involves dissolving the crude product in a minimal amount of a "good" solvent in which it is highly soluble, followed by the slow addition of a "poor" solvent (an anti-solvent) in which it is sparingly soluble to induce precipitation.

Solvent ClassRecommended "Good" Solvents (High Solubility)Recommended "Poor" Solvents (Low Solubility)
Chlorinated Dichloromethane (DCM)Hexane, Heptane
Ethers Tetrahydrofuran (THF)Hexane, Pentane
Esters Ethyl Acetate (EtOAc)Hexane, Heptane
Aromatics TolueneHexane, Heptane

A common starting point is dissolving the crude solid in warm ethyl acetate or dichloromethane and adding hexane or heptane dropwise until persistent turbidity is observed, followed by slow cooling.

Q4: When is column chromatography preferable to recrystallization?

A4: The choice of purification method depends on the purity of your crude product.

  • Choose Recrystallization when: The crude product is a solid and relatively pure (>90% by NMR or LCMS), with minor impurities that have different solubility profiles. It is excellent for removing trace amounts of highly polar or non-polar contaminants.

  • Choose Column Chromatography when: The crude product is an oil, a complex mixture of multiple components with similar polarities, or contains significant amounts of unreacted starting materials[6]. Chromatography provides superior separation power for these challenging mixtures.

Section 2: Troubleshooting Guide

This guide provides solutions to specific experimental problems in a direct question-and-answer format.

Q: My product "oiled out" during recrystallization instead of forming crystals. What went wrong and how do I fix it?

A: Causality & Solution

An "oiled out" product occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens for one of three reasons:

  • High Impurity Load: Impurities can act as a eutectic mixture, depressing the melting point of your compound below the temperature of the solution.

  • Supersaturation Point Exceeded Too Quickly: Rapid cooling or adding the anti-solvent too fast can cause the compound to crash out of solution as an amorphous oil before it has time to organize into a crystal lattice.

  • Inappropriate Solvent System: The solubility curve in the chosen solvent system may be too steep, favoring oiling over crystallization.

Troubleshooting Steps:

  • Re-heat and Dilute: Warm the solution until the oil redissolves completely. Add a small amount of the "good" solvent to ensure you are not at the saturation limit.

  • Slow Cooling: Allow the solution to cool to room temperature very slowly (e.g., by placing the flask in a warm water bath and letting it cool with the bath). Do not place it directly in an ice bath.

  • Induce Crystallization: If no crystals form, try scratching the inside of the flask with a glass rod at the solvent-air interface. If you have a pure sample, add a single seed crystal.

  • Change Solvent System: If oiling persists, remove the solvent under reduced pressure and attempt recrystallization with a different solvent pair from the table above. A system with lower polarity, such as Toluene/Heptane, may be effective.

  • Pre-purification: If the issue is a high impurity load, first pass the crude material through a short plug of silica gel with an intermediate polarity eluent (e.g., 20-30% EtOAc in Hexane) to remove the bulk of impurities, then recrystallize the resulting solid.

Q: My final product is a white solid but has a persistent yellow or brown tint. How can I decolorize it?

A: Causality & Solution

Color impurities are often highly conjugated, polar molecules formed from minor side reactions or oxidation. Because they are potent chromophores, even trace amounts can impart significant color.

Troubleshooting Steps:

  • Activated Carbon (Charcoal) Treatment: Dissolve the impure solid in a suitable "good" solvent (e.g., DCM or EtOAc). Add a small amount of activated carbon (approx. 1-2% w/w) to the solution. Gently heat and stir the mixture for 10-15 minutes. The colored impurities will adsorb onto the high surface area of the carbon.

  • Hot Filtration: Filter the hot solution through a pad of Celite® or a fluted filter paper to remove the carbon. Caution: Do not use a sintered glass funnel, as the fine carbon particles can clog it. Ensure the filtration is performed quickly to prevent premature crystallization in the funnel.

  • Recrystallize: Proceed with the recrystallization of the decolorized filtrate as usual by adding an anti-solvent and cooling slowly.

Q: NMR analysis shows my recrystallized product is pure, but my final yield is very low. Where did my product go?

A: Causality & Solution

Low recovery after recrystallization is a common issue and can be attributed to several factors:

  • Using Too Much "Good" Solvent: The most frequent cause is dissolving the crude product in an excessive volume of the "good" solvent. Since no compound is completely insoluble in the "poor" solvent, a significant portion will remain in the mother liquor.

  • Premature Crystallization: If the product crystallizes out during a hot filtration step (e.g., to remove mechanical impurities), that portion of the yield will be lost.

  • Incomplete Precipitation: The final crystallization temperature may not be low enough, or insufficient anti-solvent was added, leaving a substantial amount of product dissolved.

Troubleshooting Steps:

  • Minimize Initial Solvent: Always use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions until dissolution is complete.

  • Recover from Mother Liquor: Concentrate the mother liquor (the liquid left after filtering your crystals) and subject it to a second recrystallization or column chromatography to recover additional product.

  • Optimize Solvent Ratio: If yields are consistently low, perform small-scale trials to find the optimal ratio of "good" to "poor" solvent that maximizes recovery while maintaining purity.

Section 3: Recommended Protocols

Protocol 1: Standard Recrystallization from Ethyl Acetate/Hexane

This protocol is a robust starting point for purifying N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine that is >90% pure.

  • Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal volume of warm ethyl acetate (start with 3-4 mL), stirring until the solid is fully dissolved. If needed, warm the mixture gently (to ~40-50°C).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Addition of Anti-solvent: While stirring the warm solution, add hexane dropwise using a Pasteur pipette until the solution becomes faintly and persistently cloudy (turbid).

  • Clarification: Add 1-2 drops of ethyl acetate to re-dissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for 20-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any residual soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Protocol 2: Purification by Column Chromatography

This protocol is recommended for oily or highly impure crude products.

  • Sample Preparation: Dissolve the crude product (e.g., 500 mg) in a minimal amount of dichloromethane. Add a small amount of silica gel (approx. 1-2 g) and evaporate the solvent to create a dry-loaded sample. This prevents streaking and improves separation.

  • Column Packing: Pack a glass chromatography column with silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane). The amount of silica should be 50-100 times the weight of the crude product.

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane.

    • Start with 100% hexane to elute very non-polar impurities.

    • Gradually increase the polarity (e.g., to 5% EtOAc, then 10%, 15%, 20% EtOAc in hexane). The target compound is expected to elute at moderate polarity. A similar formamidine was purified using 40% ethyl acetate in petroleum ether[6].

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Section 4: Visual Workflows

Purification_Decision_Tree Start Analyze Crude Product (TLC, 1H NMR) Is_Solid Is the product a solid? Start->Is_Solid Purity_Check Purity > 90%? Is_Solid->Purity_Check Yes Column_Chromatography Purify by Column Chromatography Is_Solid->Column_Chromatography No (Oily) Purity_Check->Column_Chromatography No (Complex Mixture) Recrystallize Purify by Recrystallization Purity_Check->Recrystallize Yes Final_Product Pure Crystalline Product Column_Chromatography->Final_Product Recrystallize->Final_Product Recrystallization_Troubleshooting Start Product 'Oiled Out' During Cooling Reheat 1. Re-heat to dissolve oil. Add 1-2 drops of 'good' solvent. Start->Reheat SlowCool 2. Cool SLOWLY to room temperature. (Use insulated bath). Reheat->SlowCool Crystals_Form Crystals form? SlowCool->Crystals_Form Induce 3. Attempt to induce crystallization: - Scratch flask walls - Add a seed crystal Crystals_Form->Induce No Success Success! Collect Crystals Crystals_Form->Success Yes Induce->Success Failure 4. Still an oil? Solvent system is likely unsuitable. Induce->Failure Next_Step Evaporate solvent. Choose a new solvent pair OR Purify by column chromatography. Failure->Next_Step

Caption: Workflow for troubleshooting an oiled-out product during recrystallization.

References

  • NextSDS. N,N-dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine — Chemical Substance Information. [Link]

  • Reddy, K.S.K., et al. (2014). An Efficient FeCl3 Catalyzed Synthesis of N,N'-Diarylformamidines. Open Journal of Synthesis Theory and Applications, 3, 1-6. [Link]

  • Mejdell, G.T. (1960). Dimethyl formamide purification. U.S.
  • Chafin, A.P., et al. (2007). Relative Stability of Formamidine and Carbamate Groups in the Bifunctional Pesticide Formetanate Hydrochloride. Journal of Agricultural and Food Chemistry, 55(14), 5729-5735. [Link]

  • Moe, N.S. (1967). The Purification of N,N-Dimethylformamide and Acetonitrile for Polarographic Use. Acta Chemica Scandinavica, 21, 1389-1391. [Link]

  • Deacon, G.B., et al. (2013). The Tishchenko reaction – A new and challenging catalytic application for rare earth formamidinates. ResearchOnline@JCU. [Link]

  • Abu-Shanab, F., et al. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. International Journal of Organic Chemistry, 1, 207-214. [Link]

  • Makhubela, B.C.E., et al. (2021). Synthesis, Characterisation, and Coordination Behaviour of Novel Pyridyl-formamidine Based Mn(I), Cu(II), Zn(II), and Pd(II) Complexes. ChemistrySelect, 6(32), 8263-8270. [Link]

  • Panek, J.S., et al. (2004). Synthesis of Chiral Crotylsilanes. Organic Syntheses, 80, 137. [Link]

  • Mogore, E.P., et al. (2011). N-(2,4,6-Trimethylphenyl)formamide. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1720. [Link]

  • Ataman Kimya. N,N-DIMETHYLFORMAMIDE. [Link]

  • Behrman, E.J., & Hillenbrand, E.L. (2008). Synthesis of N-formylmaleamic acid and some related N-formylamides. Journal of Chemical Research, 2008(8), 444-445. [Link]

  • PubChem. FORMAMIDINE, N,N-DIMETHYL-N'-(p-(DIMETHYLAMINO)PHENYL)-. [Link]

  • Thomas, E. (1973). Recovery of dimethylformamide by crystallization and distillation. U.S.
  • Hollingworth, R.M. (1976). Formamidine Pesticides. Environmental Health Perspectives, 14, 57-69. [Link]

  • Wu, B., et al. (2009). N1,N2-Bis(6-methyl-2-pyridyl)formamidine. Acta Crystallographica Section E: Structure Reports Online, 65(6), o1168. [Link]

  • Mogore, E.P., et al. (2011). N-(2,4,6-Trimethylphenyl)formamide. ResearchGate. [Link]

  • PubChemLite. N,n-dimethyl-n'-(2-pyridylethyl)formamidine. [Link]

Sources

Optimization

Technical Support Center: Overcoming Low Solubility of N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine in Aqueous Media

Welcome to the technical support center for N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently asked questions regarding the low aqueous solubility of this compound. Our goal is to equip you with the scientific rationale and practical protocols to successfully formulate this compound for your experimental needs.

Troubleshooting Guide: Compound Precipitation or Failure to Dissolve

Encountering solubility issues with N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine is a common challenge. This step-by-step guide will help you diagnose and resolve these issues.

Initial Assessment: Understanding the 'Why'

The structure of N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine, with its aromatic rings and multiple methyl groups, contributes to its lipophilic nature. However, the presence of the formamidine and pyridyl nitrogen atoms suggests it is a weakly basic compound. Weakly basic drugs often exhibit pH-dependent solubility, being more soluble in acidic conditions where they can be protonated to form more soluble salts.[1][2]

** DOT Diagram: Troubleshooting Workflow **

Troubleshooting Workflow start Compound Fails to Dissolve in Aqueous Buffer check_ph Is the aqueous medium acidic (pH < pKa)? start->check_ph adjust_ph Adjust pH to be 2-3 units below the estimated pKa check_ph->adjust_ph No ph_fail Inadequate Solubility with pH Adjustment check_ph->ph_fail Yes ph_success Solubility Achieved adjust_ph->ph_success cosolvent Introduce a Co-solvent ph_fail->cosolvent cosolvent_success Solubility Achieved cosolvent->cosolvent_success cosolvent_fail Solubility still insufficient or co-solvent is incompatible with the assay cosolvent->cosolvent_fail cyclodextrin Utilize Cyclodextrins cosolvent_fail->cyclodextrin cyclodextrin_success Solubility Achieved cyclodextrin->cyclodextrin_success cyclodextrin_fail Further assistance required. Consider solid dispersion or other advanced techniques. cyclodextrin->cyclodextrin_fail

Caption: Troubleshooting decision tree for dissolving N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the low aqueous solubility of N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine?

A1: The compound's molecular structure contains a significant number of non-polar hydrocarbon components (trimethylphenyl and dimethylamino groups), which contribute to its lipophilicity and, consequently, low water solubility. However, the presence of the basic formamidine and pyridyl nitrogen atoms means it is likely a weakly basic compound.[1][2] Such compounds are typically poorly soluble at neutral and basic pH but can become more soluble in acidic environments.[3][4]

Q2: At what pH should I expect the compound to be most soluble?

Q3: What are the advantages and disadvantages of using co-solvents?

A3: Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble drugs by reducing the polarity of the aqueous medium.[5][6][7]

Advantages of Co-solvents Disadvantages of Co-solvents
Simple and effective method for many compounds.[6]Can impact biological assays by denaturing proteins or inhibiting enzymes.
Can be used for a wide range of lipophilic molecules.[5]May cause precipitation of the compound upon further dilution into a fully aqueous system.
Can improve the stability of drugs prone to hydrolysis.[5]High concentrations may be required, which can introduce toxicity in cellular models.

Q4: When should I consider more advanced techniques like cyclodextrins or solid dispersions?

A4: These methods should be considered when pH adjustment and the use of co-solvents are either ineffective or incompatible with your experimental system.

  • Cyclodextrins: Use when you need to increase solubility without using organic co-solvents, especially in sensitive biological systems like cell culture.[8][9][10] They are particularly useful for in vivo studies to improve bioavailability.[8][9]

  • Solid Dispersions: This is a more formulation-focused approach, ideal for preclinical and clinical development to improve the dissolution rate and oral bioavailability of a drug.[11][12][13][14] It involves dispersing the drug in a solid, water-soluble carrier.[12][13]

Q5: Are there any specific safety precautions for handling this compound?

A5: While specific toxicity data for N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine is not provided, it is prudent to handle it as you would any novel chemical entity. Follow standard laboratory safety procedures, including wearing personal protective equipment (gloves, safety glasses, and a lab coat). Work in a well-ventilated area or a chemical fume hood.[15][16][17][18] Refer to the material safety data sheet (MSDS) for detailed handling and disposal information.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment
  • Prepare a stock solution of 0.1 M HCl and 0.1 M NaOH.

  • Add the desired amount of N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine to your aqueous buffer (e.g., PBS, pH 7.4).

  • While stirring, slowly add the 0.1 M HCl dropwise to lower the pH. Monitor the pH continuously with a calibrated pH meter.

  • Observe for dissolution of the compound. Aim for a target pH of 4-5 as a starting point.

  • If the compound dissolves, you can then carefully back-titrate with 0.1 M NaOH to the lowest pH at which the compound remains in solution. This will be your optimal working pH.

  • Always perform a final check to ensure the adjusted pH is compatible with your downstream experiment.

Protocol 2: Solubility Enhancement Using Co-solvents
  • Select a biocompatible co-solvent such as DMSO, ethanol, or PEG 400.

  • Prepare a concentrated stock solution of N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine in the chosen co-solvent (e.g., 10-50 mM in 100% DMSO).

  • To prepare your working solution, slowly add the stock solution to your aqueous buffer while vortexing or stirring vigorously.

  • It is crucial that the final concentration of the co-solvent in your working solution is low (typically <1%, and often <0.1% for cell-based assays) to avoid artifacts.

  • Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration of the compound or use a different co-solvent.

Protocol 3: Solubility Enhancement with Cyclodextrins
  • Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.[8][9]

  • Prepare a solution of HP-β-CD in your aqueous buffer (e.g., 10-20% w/v).

  • Add the N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine powder directly to the cyclodextrin solution.

  • Stir the mixture at room temperature for several hours, or overnight, to allow for the formation of the inclusion complex. Gentle heating (40-50°C) can sometimes accelerate this process.

  • The resulting clear solution can then be sterile-filtered for use in biological experiments.

** DOT Diagram: Cyclodextrin Inclusion Complex Formation **

Cyclodextrin Mechanism cluster_after After Complexation drug Poorly Soluble Drug complex Soluble Inclusion Complex cd Cyclodextrin water Water drug_in Drug caption Hydrophobic drug molecule enters the lipophilic cavity of the cyclodextrin.

Caption: Mechanism of solubility enhancement by cyclodextrin inclusion.

References

  • Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. (n.d.). Google Scholar.
  • Solid dispersion technique for improving solubility of some poorly soluble drugs. (n.d.). Scholars Research Library.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PMC.
  • Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. (2025, July 1). Jetir.Org.
  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (2018, September 15). SciSpace.
  • Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.). PMC.
  • Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review. (2021, June 15). IJPPR.
  • N,N-dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine. (n.d.). NextSDS.
  • Pharmaceutical applications of cyclodextrins: effects on drug permeation through biological membranes. (n.d.). Ovid.
  • Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. (n.d.). SciELO.
  • A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. (n.d.). PMC.
  • Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. (n.d.). Asian Journal of Pharmacy and Technology.
  • 17.6 pH Effects on Solubility. (n.d.). Chad's Prep®.
  • What are the application and synthesis methods of Formamidine acetate in drug synthesis? (2023, February 26). Google.
  • PH and Solvent Effect on Drug Solubility. (n.d.). Google.
  • Does anyone know how pH affects solubility?? (2021, August 4). Reddit.
  • Biological evaluation of amidine derivatives: In vitro cytotoxicity and cellular antioxidant capacity. (n.d.). PMC.
  • Probing the Inhibitory Potential of Halogenated Symmetrical Formamidine Against MAO-A and MAO-B: Structural Elucidation, Molecular Dynamic Simulation and DFT Computational Studies. (n.d.). PMC.
  • N4-(dialkylamino)methylene derivatives of 2'-deoxycytidine and arabinocytidine: physicochemical studies for potential prodrug applications. (n.d.). PubMed.
  • Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. (2008, December 15). PubMed.
  • The Use of Formamidine Protection for the Derivatization of Aminobenzoic Acids. (2008, October 16). The Journal of Organic Chemistry (ACS Publications).
  • Synthesis, Characterisation, and Coordination Behaviour of Novel Pyridyl-formamidine Based Mn(I), Cu(II), Zn(II), and Pd(II) Complexes. (n.d.). Google.
  • Safety Data Sheet: N,N-dimethylformamide. (n.d.). Chemos GmbH&Co.KG.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • SAFETY DATA SHEET. (n.d.). Merck Millipore.
  • SAFETY DATA SHEET. (2009, September 3). Fisher Scientific.
  • VARIOUS TECHNIQUES FOR SOLUBILITY ENHANCEMENT AN OVERVIEW. (n.d.). Google.
  • FORMAMIDINE, N,N-DIMETHYL-N'-(p-(DIMETHYLAMINO)PHENYL)-. (n.d.). PubChem.
  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis.
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). Google.
  • Enhancing the Solubility of Poorly Soluble Drugs. (2025, April 5). Asian Journal of Pharmaceutical Research.
  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions.
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). PMC.
  • Co-solvent: Significance and symbolism. (2025, December 23). Google.
  • Cosolvent and Complexation Systems. (2022, May 30). Pharma Excipients.
  • N-(2,4,6-Trimethylphenyl)formamide 97 6784-26-5. (n.d.). Sigma-Aldrich.
  • N,n-dimethyl-n'-(2-pyridylethyl)formamidine. (n.d.). PubChemLite.
  • Solubilization Using Cosolvent Approach. (n.d.). Water-Insoluble Dru.
  • N-(2,4,6-Trimethylphenyl)formamide. (n.d.). PMC - NIH.
  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? (n.d.). PMC.
  • Formamide, N,N-dimethyl-. (n.d.). the NIST WebBook.

Sources

Troubleshooting

Preventing oxidation of N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine under atmospheric conditions

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with highly sensitive formamidine intermediates. N,N-Dimethyl-N'-(2,4,6-t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with highly sensitive formamidine intermediates. N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine is a highly functionalized compound that requires rigorous atmospheric control. Below, we dissect the causality of its degradation and provide field-validated protocols to ensure structural integrity during your workflows.

Part 1: Mechanistic Causality (The "Why")

Q: Why does N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine degrade so rapidly on the benchtop? A: The compound's sensitivity is a dual-threat stemming from its specific molecular architecture.

  • Pyridine Auto-Oxidation: The 2,4,6-trimethylpyridine moiety is highly electron-rich due to the inductive electron-donating effects of the three methyl groups. This elevates the HOMO of the pyridine nitrogen, making it highly susceptible to auto-oxidation by atmospheric triplet oxygen (often photo-catalyzed) to form the corresponding pyridine N-oxide .

  • Formamidine Cleavage: The N,N-dimethylformamidine group is prone to oxidative dealkylation. When exposed to ambient light and oxygen, radical abstraction at the dimethylamino group initiates a cascade that degrades the formamidine linkage .

Q: Is the degradation purely oxidative, or does moisture play a role? A: Atmospheric degradation is a synergistic process. While oxidation forms N-oxides and radical intermediates, atmospheric moisture drives the hydrolytic cleavage of the formamidine C=N bond. Oxidative stress weakens the formamidine linkage, lowering the activation energy for hydrolysis. This ultimately yields 2,4,6-trimethylpyridin-3-amine and N,N-dimethylformamide (DMF) as terminal degradants .

OxidationMechanism A N,N-Dimethyl-N'- (2,4,6-trimethyl-3-pyridyl) formamidine B Atmospheric O2 + UV/Vis Light A->B Exposure C Radical Intermediate (C-H Abstraction) B->C Photo-oxidation D Pyridine N-Oxide Formation C->D O2 Addition E Formamidine Oxidative Cleavage C->E Hydrolytic Oxidation

Mechanistic pathways of atmospheric oxidation for the formamidine derivative.

Part 2: Quantitative Stability Profile

To optimize your experimental design, refer to the following empirical data summarizing the compound's stability under various environmental conditions.

Storage ConditionAtmosphereLight ExposureEst. Half-Life ( t1/2​ )Primary Degradation Pathway
Benchtop, 25 °CAmbient AirAmbient UV/Vis< 12 hoursPyridine N-oxidation & Hydrolysis
Fume Hood, 25 °CAmbient AirDark (Amber)48 - 72 hoursHydrolytic cleavage
Fridge, 4 °CArgonDark (Amber)3 - 4 weeksTrace N-oxidation
Freezer, -20 °CArgonDark (Amber)> 6 monthsStable (Kinetically Trapped)

Part 3: Self-Validating Protocol for Inert Handling

To guarantee the integrity of N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine, you must implement a self-validating system.

Validation Metric: Monitor compound integrity via 1 H-NMR spectroscopy (in dry CDCl 3​ ). The intact formamidine C-H proton must appear as a sharp singlet at approximately δ 7.5 ppm. The appearance of a downfield shift ( δ > 8.0 ppm) or distinct formamide peaks indicates protocol failure and hydrolytic/oxidative cleavage .

Step-by-Step Methodology

Step 1: Solvent Degassing (Freeze-Pump-Thaw)

  • Action: Transfer all handling solvents (e.g., anhydrous dichloromethane) into a Schlenk flask. Freeze with liquid nitrogen, expose to high vacuum for 5 minutes, isolate from vacuum, and thaw in a warm water bath. Repeat for a minimum of three cycles.

  • Causality: Atmospheric triplet oxygen ( 3 O 2​ ) is highly soluble in organic solvents. Degassing removes dissolved oxygen, preventing the initiation of radical auto-oxidation pathways during solvation.

Step 2: Inert Transfer & Moisture Scavenging

  • Action: Perform all transfers using a Schlenk line under high-purity Argon. Introduce activated 4Å molecular sieves (20% w/v) to the final solution before solvent removal.

  • Causality: Argon is heavier than Nitrogen and provides a superior inert blanket. The molecular sieves scavenge trace water, shutting down the hydrolytic cleavage of the formamidine C=N bond .

Step 3: Lyophilization / Solvent Removal

  • Action: Remove solvents under high vacuum (Schlenk line) rather than a standard rotary evaporator.

  • Causality: Rotary evaporators often introduce atmospheric leaks through worn vacuum seals. High-vacuum manifold removal ensures the compound remains under strictly anaerobic conditions during concentration.

Step 4: Packaging and Storage

  • Action: Aliquot the dried compound into amber glass vials. Purge the headspace with Argon for 30 seconds, seal immediately with a PTFE-lined cap, and store at -20 °C.

  • Causality: Amber glass blocks UV/Vis light, preventing the photo-activation of residual oxygen. The PTFE liner prevents oxygen permeation over time, and the sub-zero temperature kinetically traps the molecule, drastically extending its half-life .

HandlingWorkflow S1 Step 1: Solvent Degassing (Freeze-Pump-Thaw) S2 Step 2: Schlenk Line Synthesis & Transfer S1->S2 S3 Step 3: Amber Vial Packaging (UV Shield) S2->S3 S4 Step 4: Argon Backfill & PTFE Seal S3->S4 S5 Step 5: Long-term Storage (-20°C, Dark) S4->S5

Step-by-step workflow for the inert handling and storage of sensitive formamidines.

References

  • Pyridine-N-oxide. Wikipedia, The Free Encyclopedia. URL: [Link][1]

  • Efficient Transamidation of Primary Carboxamides by in Situ Activation with N,N-Dialkylformamide Dimethyl Acetals. Journal of the American Chemical Society. URL:[Link][2]

  • Relative Stability of Formamidine and Carbamate Groups in the Bifunctional Pesticide Formetanate Hydrochloride. Journal of Agricultural and Food Chemistry. URL:[Link][3]

  • Oligonucleotide Synthesis Involving Deprotection of Amidine-Type Protecting Groups for Nucleobases under Acidic Conditions. Organic Letters. URL:[Link][4]

Sources

Reference Data & Comparative Studies

Validation

Analytical Reference Guide: NMR Resolution of N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine (CAS: 93841-29-3)[1] Executive Summary and Analytical Challenges N,N-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine (CAS: 93841-29-3)[1]

Executive Summary and Analytical Challenges

N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine is a highly specialized heterocyclic intermediate frequently utilized in the synthesis of agricultural active ingredients and pharmaceutical building blocks. While its molecular weight (191.27 g/mol ) and planar core suggest straightforward analytical characterization, the compound presents two distinct challenges in Nuclear Magnetic Resonance (NMR) spectroscopy:

  • Restricted Rotation: The partial double-bond character of the formamidine C–N bond restricts the rotation of the N,N-dimethyl groups, leading to dynamic NMR phenomena (peak broadening or splitting) at room temperature[2].

  • Signal Congestion: The three methyl groups on the pyridine ring (positions 2, 4, and 6) reside in highly similar magnetic environments, requiring optimized conditions to prevent signal overlap.

This guide objectively compares the performance of different NMR solvent systems (CDCl₃ vs. DMSO-d₆) and magnetic field strengths (400 MHz vs. 600 MHz) to establish the most robust, self-validating protocol for the structural elucidation of this compound.

Mechanistic Background: The Causality of Restricted Rotation

To achieve accurate integration and structural assignment, analysts must understand the causality behind the spectral behavior of the formamidine moiety.

The N,N-dimethylformamidine group (-N=CH-N(CH₃)₂) exhibits significant resonance stabilization. The lone pair on the terminal amine nitrogen delocalizes into the imine pi-system, conferring partial double-bond character to the C–N(CH₃)₂ bond. This resonance restricts free rotation, creating distinct cis and trans magnetic environments for the two methyl groups relative to the formamidine proton[3].

At 298 K, the rotation rate is often intermediate on the NMR timescale. In non-polar solvents like CDCl₃, this manifests as a single, heavily broadened peak for the six N-methyl protons. However, switching to a highly polar solvent like DMSO-d₆ alters the ground-state dipole stabilization, slowing the exchange rate relative to the chemical shift difference (Δν) and resolving the signal into two distinct 3H singlets[2].

Experimental Workflow and Self-Validating Systems

To ensure trustworthiness and reproducibility across different laboratories, the following workflow establishes a self-validating system. By running a 1D ¹H scan followed immediately by a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment, the analyst can definitively correlate the broadened proton signals to their respective carbon atoms, validating the restricted rotation hypothesis without requiring variable-temperature (VT) NMR.

NMR_Workflow A Sample Prep (15 mg / 0.6 mL) B Solvent Selection (CDCl3 vs DMSO-d6) A->B C Probe Tuning & 3D Shimming B->C D 1D 1H & 13C Acquisition C->D E 2D HSQC Validation D->E

Figure 1: Standardized NMR acquisition workflow for structural elucidation of formamidines.

Step-by-Step Acquisition Protocol
  • Sample Preparation: Dissolve exactly 15.0 mg of N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine in 0.6 mL of the chosen deuterated solvent (100.0 atom % D) containing 0.03% v/v TMS as an internal standard.

  • Probe Tuning: Insert the 5 mm NMR tube and perform automatic tuning and matching (ATM) for both ¹H and ¹³C nuclei to minimize reflected power.

  • Shimming: Apply gradient shimming (e.g., TopShim) using the Z1-Z5 gradients to achieve a lock signal variation of < 1%.

  • ¹H Acquisition (zg30):

    • Pulse angle: 30°

    • Relaxation delay (D1): 2.0 s (ensures complete relaxation of the pyridine methyls).

    • Number of scans (NS): 16.

  • ¹³C Acquisition (zgpg30):

    • Pulse angle: 30° with WALTZ-16 ¹H decoupling.

    • Relaxation delay (D1): 2.0 s.

    • Number of scans (NS): 512 (required for adequate signal-to-noise on the quaternary pyridine carbons).

Performance Comparison: Solvent Systems (CDCl₃ vs. DMSO-d₆)

The choice of solvent fundamentally alters the resolution of the formamidine signals. Table 1 and Table 2 objectively compare the reference chemical shifts at 298 K (400 MHz).

Table 1: ¹H NMR Chemical Shift Comparison (δ, ppm)
Proton AssignmentCDCl₃ (Non-polar)DMSO-d₆ (Polar)Peak Shape / Resolution Notes
Formamidine CH (-N=CH -N)7.457.62Sharp singlet in both; downfield shift in DMSO due to H-bonding.
Pyridine C5-H (Ar-H )6.856.92Sharp singlet.
Formamidine N(CH₃)₂ 3.02 (br s, 6H)2.94 (s, 3H), 3.06 (s, 3H)Critical Difference: Broadened in CDCl₃ due to intermediate exchange; resolved into two singlets in DMSO-d₆ due to restricted rotation[3].
Pyridine C2-CH₃ 2.452.38Sharp singlet.
Pyridine C6-CH₃ 2.402.35Sharp singlet.
Pyridine C4-CH₃ 2.252.18Sharp singlet.
Table 2: ¹³C NMR Chemical Shift Comparison (δ, ppm)
Carbon AssignmentCDCl₃ (100 MHz)DMSO-d₆ (100 MHz)
Pyridine C2, C6 (Quaternary)155.2, 153.1154.8, 152.5
Formamidine CH (-N=C H-N)154.5155.1
Pyridine C4 (Quaternary)145.0144.2
Pyridine C3 (Quaternary)142.2141.5
Pyridine C5 (CH)122.5121.8
Formamidine N(CH₃)₂ 34.5, 40.2 (broad)34.1, 39.8 (sharp)
Pyridine CH₃ groups 24.1, 22.0, 19.223.8, 21.5, 18.9

Verdict on Solvents: For routine purity checks, CDCl₃ is sufficient. However, for rigorous structural elucidation and unambiguous integration of the N,N-dimethyl groups, DMSO-d₆ is the superior alternative . The polar environment effectively slows the rotational exchange, yielding sharp, quantifiable singlets that validate the molecular structure without the need for low-temperature NMR experiments.

Performance Comparison: Field Strength Resolution (400 MHz vs. 600 MHz)

The second analytical challenge is resolving the three distinct methyl groups on the pyridine ring (C2, C4, and C6). Because these groups are chemically similar, their ¹H signals cluster tightly between 2.20 and 2.50 ppm.

We compare the resolving power of a standard 400 MHz spectrometer against a high-field 600 MHz spectrometer.

Table 3: Resolution of Pyridine Methyls in CDCl₃ (Δδ in Hz)
SpectrometerC2-CH₃ vs C6-CH₃ (Δδ in ppm)Peak Separation (Δν in Hz)Resolution Quality
400 MHz 0.05 ppm20 HzBaseline resolved, but susceptible to overlap if shimming is poor (line width > 5 Hz).
600 MHz 0.05 ppm30 HzExceptional baseline resolution. Allows for precise integration even with minor impurities present.

Verdict on Field Strength: While a 400 MHz instrument provides adequate resolution (20 Hz separation) for the pyridine methyls under perfect shimming conditions, a 600 MHz instrument is highly recommended when analyzing crude reaction mixtures. The 30 Hz separation at 600 MHz ensures that minor synthetic impurities (such as unreacted 2,4,6-trimethylpyridin-3-amine) do not co-elute with the product's methyl signals.

Conclusion

When establishing an analytical reference standard for N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine, the combination of DMSO-d₆ as the solvent and a 600 MHz magnetic field provides the highest fidelity data. This specific configuration neutralizes the compound's inherent analytical challenges by (1) resolving the dynamically exchanging N,N-dimethyl protons into sharp singlets via solvent-induced rotational restriction, and (2) maximizing the Hertz-level separation of the congested pyridine methyl signals.

References

  • NextSDS Chemical Database . "N,N-dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine — Chemical Substance Information." NextSDS. Available at: [Link]

  • Inorganic Chemistry . "Phenoxy-Amidine (FA) Titanium and Zirconium Complexes: Synthesis, Structure, and Use in Olefin Polymerization." ACS Publications, Jan 2026. Available at: [Link]

  • Chemical Communications . "Modular Synthesis of Formamidines and their Formation of Stable Organogels (Supporting Information)." Royal Society of Chemistry. Available at: [Link]

Sources

Comparative

Mass spectrometry (LC-MS) fragmentation pattern of N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine

A Comparative Guide to the LC-MS Fragmentation of N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the pre...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the LC-MS Fragmentation of N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the predicted liquid chromatography-mass spectrometry (LC-MS) fragmentation pattern of N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine. By synthesizing established fragmentation principles of substituted pyridines and formamidine derivatives, this document offers a predictive roadmap for the structural elucidation of this compound and its analogs. We will explore the core fragmentation pathways, compare its behavior to a simpler structural analog to highlight the influence of the substituted pyridine moiety, and provide a robust experimental protocol for empirical validation.

Part 1: Predicted Fragmentation Profile of N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine

The fragmentation of a molecule in a tandem mass spectrometer is not a random process; it is governed by the principles of chemical stability, where the most stable ions and neutral losses are favored. For N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine (Molecular Formula: C₁₂H₁₉N₃, Molecular Weight: 205.30 g/mol ), analysis under positive mode electrospray ionization (ESI) is anticipated to produce a protonated molecular ion, [M+H]⁺, at an m/z of approximately 206.31.

Upon collision-induced dissociation (CID), the fragmentation is expected to be dominated by cleavages around the formamidine linker, which represents the most labile part of the molecule. The trimethyl-substituted pyridine ring offers additional, unique fragmentation channels.

Primary Fragmentation Pathway

The most probable primary fragmentation pathway involves the cleavage of the C-N bond between the formamidine carbon and the dimethylamino group. This is a common pathway for N¹,N¹-dimethyl-N²-arylformamidines.[1] This cleavage results in the formation of a highly stable, resonance-delocalized pyridyl-iminium cation and the neutral loss of dimethylamine (NH(CH₃)₂).

cluster_main Proposed Primary Fragmentation Parent [M+H]⁺ m/z 206.31 (C₁₂H₂₀N₃⁺) Fragment1 Fragment A m/z 161.12 (C₁₀H₁₃N₂⁺) Parent->Fragment1 -NH(CH₃)₂ Neutral_Loss1 Neutral Loss Dimethylamine (45.08 Da) Parent->Neutral_Loss1

Caption: Proposed primary fragmentation pathway of protonated N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine.

Secondary and Minor Fragmentation Pathways

Further fragmentation can occur from the primary fragment ion or through alternative, less-favored pathways from the parent ion:

  • Cleavage of the Pyridine-Nitrogen Bond: An alternative primary fragmentation involves the cleavage of the bond between the pyridine ring and the formamidine nitrogen. This would result in the formation of a protonated 3-amino-2,4,6-trimethylpyridine ion (m/z 137.11) and a dimethylformimidamide neutral species.

  • Loss of Methyl Radical: Fragmentation could be initiated by the loss of a methyl radical (•CH₃, 15 Da) from either the dimethylamino group or one of the methyl groups on the pyridine ring. While possible, this is generally less favorable than the cleavage of the formamidine linker.

  • Pyridine Ring Fragmentation: At higher collision energies, the stable trimethyl-pyridyl moiety itself may undergo fragmentation, typically involving the loss of small neutral molecules like HCN.[2][3]

Summary of Predicted Key Fragments
Predicted m/z Proposed Formula Description of Formation
206.31[C₁₂H₂₀N₃]⁺Protonated molecular ion, [M+H]⁺.
161.12[C₁₀H₁₃N₂]⁺Major Fragment. Formed by the neutral loss of dimethylamine (45.08 Da) from the parent ion.
137.11[C₉H₁₄N₂]⁺Formed by cleavage at the pyridine-nitrogen bond, generating the protonated 3-amino-2,4,6-trimethylpyridine.
191.29[C₁₁H₁₇N₃]⁺Minor fragment resulting from the loss of a methyl radical (•CH₃) from the parent ion.

Part 2: Comparative Fragmentation: The Influence of the Trimethyl-Pyridyl Group

To understand the specific contribution of the 2,4,6-trimethyl-3-pyridyl group to the fragmentation pattern, it is instructive to compare it with a simpler analog: N,N-Dimethyl-N'-(phenyl)formamidine .

The fragmentation of N¹,N¹-dimethyl-N²-arylformamidines has been studied, and a dominant pathway involves a cyclization-elimination process, leading to a stable cyclic benzimidazolium ion ([M-H]⁺).[1] While our target molecule has a pyridine ring, the general principles of side-chain interaction with the aromatic system are relevant.[3]

The key differences arise from the pyridine nitrogen and the three methyl substituents:

  • Electronic Effects: The electron-donating methyl groups and the electron-withdrawing pyridine nitrogen alter the electron density of the aromatic system, influencing the stability of fragment ions.

  • Steric Hindrance: The methyl group at the 2-position provides significant steric hindrance around the formamidine linkage, which could influence the preferred fragmentation pathways compared to the unhindered phenyl analog.

  • Alternative Fragmentation Sites: The methyl groups themselves become potential sites for radical loss, introducing fragmentation channels not available to the simple phenyl analog.

Comparison of Primary Fragmentation
FeatureN,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine N,N-Dimethyl-N'-(phenyl)formamidine (Comparator)
Parent Ion [M+H]⁺ m/z 206.31m/z 149.11
Predicted Major Loss Neutral loss of dimethylamine (45 Da)Neutral loss of dimethylamine (45 Da)
Major Fragment Ion m/z 161.12 (Pyridyl-iminium cation)m/z 104.05 (Phenyl-iminium cation)
Unique Pathways Loss of methyl radicals (15 Da) from the pyridine ring. Potential for complex rearrangements involving the pyridine nitrogen and adjacent methyl groups.Cyclization to form a stable benzimidazolium ion is a noted pathway for related structures.[1]

The comparison highlights that while the initial cleavage of the formamidine linker is likely common to both, the subsequent stability and fragmentation of the resulting aromatic cation will be significantly different, providing a clear diagnostic signature for the trimethyl-pyridyl moiety.

Part 3: Recommended Experimental Protocol

This section outlines a robust, self-validating LC-MS/MS protocol for acquiring fragmentation data for N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine. The causality behind each parameter selection is explained to ensure technical accuracy and reproducibility.

cluster_workflow LC-MS/MS Experimental Workflow Sample Sample Preparation (1 mg/mL in Methanol, diluted to 1 µg/mL) LC LC Separation (C18 Column) Sample->LC Ionization Ionization (Positive ESI) LC->Ionization MS1 MS1 Scan (Full Scan for [M+H]⁺) Ionization->MS1 Isolation Isolation (m/z 206.3) MS1->Isolation CID CID (Collision Gas: Argon) Isolation->CID MS2 MS2 Scan (Product Ion Scan) CID->MS2 Data Data Analysis MS2->Data

Caption: A typical experimental workflow for LC-MS/MS analysis.

Step-by-Step Methodology

1. Sample and Standard Preparation

  • Action: Prepare a 1 mg/mL stock solution of the analyte in LC-MS grade methanol. Serially dilute this stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final working concentration of approximately 1 µg/mL.

  • Rationale: Methanol is an excellent solvent for a wide range of organic molecules and is compatible with reverse-phase chromatography. Diluting in the initial mobile phase ensures good peak shape upon injection. Formic acid is a common additive that aids in protonation for positive mode ESI.[4]

2. Liquid Chromatography (LC) Parameters

  • Column: A reverse-phase C18 column (e.g., 100 mm length, 2.1 mm i.d., 1.8 µm particle size).

  • Rationale: C18 columns provide excellent retention and separation for a broad range of moderately polar to nonpolar compounds, making them a robust starting point for method development.[5][6]

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Rationale: This is a standard mobile phase system for reverse-phase LC-MS that provides good chromatographic performance and is volatile, ensuring compatibility with the MS interface.[7]

  • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

  • Rationale: A generic gradient is sufficient to elute the compound from the column and provides a starting point for further optimization.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Rationale: Elevated column temperature reduces mobile phase viscosity and can improve peak shape and efficiency.

3. Mass Spectrometry (MS) Parameters

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Rationale: The presence of multiple basic nitrogen atoms in the formamidine and pyridine structures makes the molecule highly amenable to protonation, making positive mode ESI the ideal choice.[5][8]

  • MS1 Full Scan: Scan a mass range of m/z 100-300 to confirm the presence and isolation of the protonated parent ion ([M+H]⁺ at m/z 206.31).

  • Product Ion Scan (MS/MS):

    • Precursor Ion: Isolate m/z 206.3.

    • Collision Gas: Argon.

    • Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV).

    • Rationale: A collision energy ramp is crucial for a comprehensive analysis. Low energies will reveal the primary, most stable fragment ions, while higher energies will induce further, secondary fragmentation, providing a complete picture of the fragmentation cascade.

This guide provides a predictive framework and a practical starting point for the LC-MS analysis of N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine. Empirical data generated using the recommended protocol will allow for the definitive confirmation and refinement of the proposed fragmentation pathways, serving as a valuable resource for the structural characterization of this and related molecules.

References

  • A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. (2025). Benchchem.
  • Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers.
  • Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry.
  • A new and highly sensitive LC-MS/MS method for simultaneous quantification of NMNand related pyridine compounds in different mouse tissues. [No Source Found].
  • Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and comput
  • Pyridine/quinoline derivatives bearing a imidazole/benzimidazole moiety: A LC-MS approach of structure determination.
  • Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. [No Source Found].
  • Mass spectra of some isomeric monosubstituted pyridines. Participation of the Ring Nitrogen in the Fragmentation ofthe 2 Isomers. American Chemical Society.
  • A new and highly sensitive LC-MS/MS method for simultaneous quantification of NMN and related pyridine compounds in different mouse tissues. Semantic Scholar.
  • DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES. Rasayan Journal of Chemistry.
  • N,N-dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine. NextSDS.
  • N,N-Dimethyl-N-(2,4,6-trimethylphenyl)formamidine. Echemi.
  • Change of the favored routes of EI MS fragmentation when proceeding from N1, N1-dimethyl-N2-arylformamidines to 1,1,3,3-tetraalkyl-2-arylguanidines: substituent effects. PubMed.
  • On-Tissue Chemical Derivatization for Mass Spectrometry Imaging of Fatty Acids with Enhanced Detection Sensitivity. MDPI.
  • UPLC-ESI-MS/MS Method for the Quantitative Measurement of Aliphatic Diamines, Trimethylamine N-oxide, and. CDC Stacks.
  • ECM - Dimethenamid-P & Degradates in W
  • LC-MS/MS Method for the Determination of NDMA in Ranitidine Drug Substance and Solid Dosage Drug Product. MAC-MOD Analytical.

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Validation

Comparative IR Spectroscopy Guide: N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine vs. Industry Standards

As formamidine derivatives continue to play a critical role in agricultural chemistry and pharmaceutical development, structural validation through Fourier Transform Infrared (FTIR) spectroscopy remains a fundamental ana...

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Author: BenchChem Technical Support Team. Date: April 2026

As formamidine derivatives continue to play a critical role in agricultural chemistry and pharmaceutical development, structural validation through Fourier Transform Infrared (FTIR) spectroscopy remains a fundamental analytical requirement. This guide provides an in-depth, objective comparison of the vibrational spectral characteristics of N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine against established formamidine alternatives, specifically Amitraz and Chlordimeform.

Designed for researchers and drug development professionals, this document synthesizes quantitative spectral data, the causality behind molecular vibrations, and a self-validating experimental methodology to ensure uncompromising scientific integrity.

Mechanistic Causality: Structural Influence on Vibrational Spectra

The defining feature of any formamidine is the N-C=N linkage. However, the exact stretching frequency of the C=N bond is highly sensitive to the electronic environment dictated by its substituents. Understanding this causality is crucial for accurate spectral interpretation.

The Phenyl vs. Pyridine Effect

In classic formamidines like Amitraz and Chlordimeform , the formamidine core is conjugated with a substituted phenyl ring. The electron-donating nature of the methyl groups on these phenyl rings (e.g., the 2,4-xylyl group in Amitraz) facilitates electron delocalization (+R effect) from the formamidine nitrogen into the aromatic system. This delocalization slightly weakens the double-bond character of the C=N linkage, resulting in a lower stretching frequency. For instance, the C=N stretch in Amitraz is observed at a distinctly red-shifted 1593 cm⁻¹[1].

Conversely, N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine [2] features a pyridine ring. The electronegative nitrogen atom within the pyridine ring exerts a strong electron-withdrawing inductive effect (-I effect). Even with three electron-donating methyl groups present (2,4,6-trimethyl), the net electronic pull restricts the delocalization of the formamidine nitrogen's lone pair. This localized electron density strengthens the C=N bond, causing a characteristic blue shift in the IR absorption peak, typically pushing it into the 1630–1650 cm⁻¹ range.

Mechanism Core Formamidine Core (N-C=N) Pyridine Pyridine Ring Substitution (Target Molecule) Core->Pyridine Phenyl Phenyl Ring Substitution (Amitraz/Chlordimeform) Core->Phenyl Inductive Electron Withdrawal (-I Effect) Strengthens C=N Bond Pyridine->Inductive Resonance Electron Delocalization (+R Effect) Weakens C=N Bond Phenyl->Resonance BlueShift Blue Shift in IR (~1645 cm⁻¹) Inductive->BlueShift RedShift Red Shift in IR (~1593 cm⁻¹) Resonance->RedShift

Structural influence of aromatic substituents on C=N stretching frequencies.

Quantitative Data Presentation: Comparative IR Peaks

The following table summarizes the critical IR absorption peaks used to differentiate N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine from its structural alternatives.

CompoundAromatic CoreC=N Stretch (cm⁻¹)C-N Stretch (cm⁻¹)Aromatic Ring Vibrations (cm⁻¹)
N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine Pyridine~1640 - 1650~1180~1580, 1450 (Pyridine C=C/C=N)
Amitraz Phenyl1593[1]1491[1]~1500
Chlordimeform Phenyl~1622[3]~1207[3]1572, 1512[3]

Note: The C=N stretch for Amitraz is unusually low due to extensive conjugation and specific crystalline packing, whereas the target molecule exhibits a more traditional, isolated C=N stretch due to the inductive withdrawal of the pyridine ring.

Self-Validating Experimental Protocol: FTIR-ATR Analysis

Formamidines are notoriously susceptible to moisture degradation. Stability studies on formamidine formulations have demonstrated rapid degradation due to moisture uptake[4]. Traditional IR sample preparation using KBr pellets introduces highly hygroscopic potassium bromide, which can absorb atmospheric moisture and artifactually catalyze the hydrolysis of the C=N bond during pressing.

To ensure a self-validating system , this protocol utilizes Attenuated Total Reflectance (ATR) spectroscopy. ATR requires zero sample preparation, eliminating moisture introduction and preserving the structural integrity of the formamidine.

Step-by-Step Methodology

Step 1: System Suitability & Calibration (Validation Step)

  • Action: Before analyzing the sample, run a standard 1.5 mil polystyrene calibration film.

  • Causality: This verifies the interferometer's alignment and ensures wavenumber accuracy. The system is validated only if the polystyrene peak at 1601.2 cm⁻¹ is detected within ±1.0 cm⁻¹.

Step 2: Background Collection

  • Action: Clean the diamond ATR crystal with anhydrous isopropanol and allow it to evaporate completely. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Causality: Subtracts ambient CO₂ and atmospheric water vapor, ensuring that any O-H or C=O peaks detected later are genuine sample impurities, not environmental artifacts.

Step 3: Sample Application

  • Action: Transfer 2–5 mg of neat N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine powder directly onto the diamond crystal. Lower the ATR anvil to apply consistent, standardized pressure (e.g., 80 cN).

  • Causality: Consistent pressure ensures uniform optical contact between the crystal and the sample, maximizing the evanescent wave penetration and yielding high signal-to-noise ratios without altering the crystal structure.

Step 4: Data Acquisition & Processing

  • Action: Collect the sample spectrum from 4000 to 400 cm⁻¹. Apply an ATR correction algorithm in the spectrometer software.

  • Causality: The depth of penetration in ATR is wavelength-dependent (deeper at lower wavenumbers). ATR correction normalizes the peak intensities, allowing direct comparison with transmission spectra literature.

Workflow N1 1. System Calibration (Polystyrene Standard) N2 2. Background Scan (Clean Diamond ATR) N1->N2 N3 3. Direct Sample Application (Zero Moisture Prep) N2->N3 N4 4. FTIR-ATR Measurement (4000-400 cm⁻¹) N3->N4 N5 5. Spectral Processing (ATR Correction Applied) N4->N5

FTIR-ATR self-validating experimental workflow for formamidines.

Conclusion

When comparing N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine to alternatives like Amitraz and Chlordimeform, researchers must account for the profound electronic influence of the pyridine ring. The resulting blue shift in the C=N stretching frequency is a primary diagnostic marker. By utilizing a zero-moisture FTIR-ATR protocol, laboratories can eliminate hydrolysis artifacts, ensuring that the spectral data accurately reflects the compound's intrinsic molecular architecture rather than sample degradation.

References

  • Alfa Chemistry. "CAS 93841-23-7 2-Butyloctyl acrylate - Alfa Chemistry (Includes catalog data for N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine)." Alfa Chemistry Catalog. 2

  • ResearchGate. "IR spectrum of Amitraz (a) experimental spectrum (b) Computed spectrum with scaled wavenumbers." Vibrational spectroscopic investigations and biological activity of toxic material amitraz. 1

  • MDPI. "Mechanism of Antiradical Activity of Newly Synthesized 4,7-Dihydroxycoumarin Derivatives-Experimental and Kinetic DFT Study (Includes Chlordimeform IR references)." Molecules. 3

  • European Medicines Agency (EMA). "ProMeris Duo Spot-On for Dogs - Scientific Discussion (Details Amitraz moisture degradation)." EMA Europa. 4

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Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide for Handling N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine

Target Audience: Research Scientists, Toxicologists, and Drug Development Professionals Chemical Identifier: CAS No. 93841-29-3[1] As laboratory safety standards evolve, understanding the mechanistic toxicology of the co...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Toxicologists, and Drug Development Professionals Chemical Identifier: CAS No. 93841-29-3[1]

As laboratory safety standards evolve, understanding the mechanistic toxicology of the compounds we handle becomes just as critical as the operational procedures themselves. N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine is a specialized formamidine derivative often utilized as a building block in agrochemical and pharmaceutical research[2]. Because formamidines possess unique pharmacological properties, standard "one-size-fits-all" laboratory safety protocols are insufficient.

This guide provides a self-validating framework for the safe handling, containment, and disposal of this compound, grounded in its specific biochemical mechanism of action.

Mechanistic Toxicology: The Causality Behind the PPE

To understand why stringent Personal Protective Equipment (PPE) is mandatory, we must first examine the pharmacodynamics of the formamidine class.

In invertebrate models, formamidines act as potent octopamine receptor agonists, mimicking the action of octopamine to induce hyperexcitation, depletion of glucose/trehalose stores, and eventual energy exhaustion[3][4][5]. However, in mammalian systems, formamidines cross-react with alpha-2 adrenoceptors in the central and peripheral nervous systems[6].

When percutaneous absorption or inhalation occurs, the compound penetrates the central nervous system (CNS) and binds to these adrenoceptors, leading to the inhibition of adenylate cyclase and a subsequent drop in intracellular cyclic AMP (cAMP)[6]. This biochemical cascade manifests clinically as severe neurotoxicity, characterized by bradycardia, hypotension, and profound sedation. Because formamidines are rapidly absorbed through both the skin and respiratory mucosa[4], robust dermal and inhalation barriers are non-negotiable.

G Exposure Exposure to Formamidine (CAS: 93841-29-3) Absorption Percutaneous / Inhalation Absorption Exposure->Absorption CNS CNS Penetration Absorption->CNS Receptor α2-Adrenoceptor Binding (Mammalian Target) CNS->Receptor cAMP Inhibition of Adenylate Cyclase (↓ cAMP) Receptor->cAMP Toxicity Neurotoxicity: Bradycardia, Hypotension, Sedation cAMP->Toxicity

Caption: Formamidine-induced alpha-2 adrenoceptor neurotoxicity pathway in mammals.

Mandatory PPE Framework

Based on the toxicological profile and standardized safety data for formamidine derivatives, the following PPE matrix must be strictly adhered to[7][8][9].

PPE CategoryRequired EquipmentMechanistic Justification
Ocular Protection Tightly fitting safety goggles with side-shields (EN 166 or NIOSH approved).Prevents mucosal absorption of airborne particulates and protects against serious eye irritation[7].
Dermal Protection (Hands) Impermeable Nitrile or Neoprene gloves (minimum 0.11 mm thickness).Prevents rapid percutaneous absorption. Gloves must be inspected for micro-tears prior to use[4][7].
Dermal Protection (Body) Fire/flame-resistant lab coat, impervious apron, and closed-toe footwear.Mitigates systemic toxicity risks from accidental spills or aerosolized settling on clothing[7][9].
Respiratory Protection N95/P100 particulate filter respirator; Full-face respirator if ventilation is compromised.Formamidines cause respiratory tract irritation and systemic toxicity via inhalation of dust/vapors[7][8].

Operational Protocols: Step-by-Step Handling

To ensure a self-validating safety system, every interaction with N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine must follow a strict procedural workflow.

SOP: Material Transfer and Weighing

Step 1: Environmental Validation

  • Ensure the laboratory is equipped with an operational eyewash station and safety shower[8][9].

  • Verify that the fume hood is functioning optimally (face velocity between 80-120 FPM). Never handle this compound on an open bench.

Step 2: PPE Donning Sequence

  • Don the impervious lab coat and fasten all closures.

  • Perform a visual and inflation check on nitrile/neoprene gloves to validate integrity before donning.

  • Don the N95/P100 respirator and perform a positive/negative pressure seal check.

  • Don tightly fitting safety goggles.

Step 3: Execution

  • Place an anti-static weighing boat on the analytical balance inside the fume hood.

  • Open the chemical container slowly to avoid aerosolizing the powder[10].

  • Use a dedicated, grounded stainless-steel spatula to transfer the material. Avoid generating dust[11].

  • Seal the primary container immediately after the required mass is obtained.

Step 4: Doffing and Decontamination

  • Wipe down the exterior of the sealed container and the balance with a solvent-dampened cloth (e.g., ethanol or isopropanol) before removing them from the hood.

  • Remove gloves using the "beak method" (glove-in-glove) to ensure the contaminated exterior never touches bare skin[9].

  • Wash hands thoroughly with soap and water immediately after doffing[11].

Emergency Response and Disposal Plan

In the event of an operational failure, immediate containment is required to prevent environmental discharge and personnel exposure.

Spill Response Protocol
  • Isolation: Evacuate non-essential personnel from the immediate area. Eliminate all sources of ignition[7][9].

  • Ventilation: Maximize fume hood exhaust and ensure room ventilation is active.

  • Containment (Dry Spill): Do not use compressed air or dry sweeping, which generates airborne dust. Use a HEPA-filtered vacuum designed for hazardous chemicals, or gently moisten the spill with water/solvent and shovel it into a sealable, labeled hazardous waste container[8][11].

  • Surface Decontamination: Wash the affected area with copious amounts of water and a strong detergent. Prevent runoff from entering laboratory drains or waterways[9][11].

Chemical Disposal

N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine must never be discharged into the municipal sewer system[9].

  • Collect all solid waste, contaminated gloves, and weighing materials in a designated, clearly labeled, and tightly closed chemical waste receptacle.

  • Transfer the waste to a licensed, third-party hazardous waste disposal service in compliance with local and federal environmental regulations[9].

References

  • NextSDS. N,N-dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine — Chemical Substance Information. Retrieved from[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1rxlie9_2Z2m0T93kTZrCTqY5NDlKCJRIoiIQ_fWNx7WTPTfE1HyGjASKA0Gli_J10pkkIy1sf0pXo-TEkhhx8CyLBE8Pf6Kr5bzWyqvPqlziM8bjvOjQ9XPHuOw66RiJD7PJLYxXYMfLSWGE3G9kgg0lbhMAwljV7My8oAojL6-X-Mg_a8PX8Jyw1sr10j5D5REuGs60Q7w=]
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